molecular formula C32H56N7O18P3S B15550305 10-Hydroxyundecanoyl-CoA

10-Hydroxyundecanoyl-CoA

Katalognummer: B15550305
Molekulargewicht: 951.8 g/mol
InChI-Schlüssel: QJULHIYMXLBURU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Hydroxyundecanoyl-CoA is a useful research compound. Its molecular formula is C32H56N7O18P3S and its molecular weight is 951.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C32H56N7O18P3S

Molekulargewicht

951.8 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-hydroxyundecanethioate

InChI

InChI=1S/C32H56N7O18P3S/c1-20(40)10-8-6-4-5-7-9-11-23(42)61-15-14-34-22(41)12-13-35-30(45)27(44)32(2,3)17-54-60(51,52)57-59(49,50)53-16-21-26(56-58(46,47)48)25(43)31(55-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,40,43-44H,4-17H2,1-3H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)

InChI-Schlüssel

QJULHIYMXLBURU-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Metabolic Odyssey of 10-Hydroxyundecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyundecanoyl-CoA is a hydroxylated medium-chain fatty acyl-CoA. While specific literature on its metabolic pathway is scarce, its structural characteristics strongly suggest its catabolism occurs via the mitochondrial fatty acid β-oxidation pathway. This guide delineates the putative metabolic cascade of this compound, drawing parallels with the well-established metabolism of medium and odd-chain fatty acids. We present a detailed, step-by-step enzymatic breakdown, supported by data on enzyme substrate specificities and representative experimental protocols for pathway analysis. Visualizations of the metabolic pathway and associated experimental workflows are provided to facilitate a deeper understanding of its biochemical fate.

Introduction

Mitochondrial β-oxidation is the primary catabolic pathway for fatty acids, playing a crucial role in cellular energy homeostasis.[1] This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2.[2] The metabolism of hydroxylated and odd-chain fatty acids follows this fundamental pathway with some variations. This compound, a C11 hydroxyacyl-CoA, is expected to be processed by the enzymatic machinery of β-oxidation, likely with a preference for enzymes that handle medium-chain substrates.[3] Understanding this pathway is critical for researchers investigating lipid metabolism, cellular bioenergetics, and the development of therapeutics targeting metabolic disorders.

The Putative Metabolic Pathway of this compound

The metabolism of this compound is presumed to proceed through the following four core steps of β-oxidation, starting from its existing hydroxylated state, which positions it as an intermediate already primed for the latter stages of a standard β-oxidation cycle. However, given the hydroxyl group is at the ω-1 position (carbon 10) and not the typical β-position (carbon 3), it will likely undergo initial oxidation at the β-position (carbon 3) before the existing hydroxyl group is addressed. The odd-numbered carbon chain will also result in a final product of propionyl-CoA in addition to acetyl-CoA molecules.[1]

The proposed metabolic pathway is as follows:

  • Dehydrogenation: The first step is the oxidation of this compound at the α and β carbons (C2 and C3) by a medium-chain acyl-CoA dehydrogenase (MCAD). This reaction forms a trans-Δ²-enoyl-CoA, specifically 10-hydroxy-trans-2-undecenoyl-CoA, and reduces FAD to FADH₂.[4]

  • Hydration: The newly formed double bond is then hydrated by an enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon (C3). This results in the formation of 3,10-dihydroxyundecanoyl-CoA.[5]

  • Dehydrogenation: The hydroxyl group at the β-position is subsequently oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase (HADH), which has a preference for medium-chain substrates.[3] This reaction yields 10-hydroxy-3-ketoundecanoyl-CoA and reduces NAD+ to NADH.

  • Thiolytic Cleavage: Finally, β-ketothiolase catalyzes the cleavage of the Cα-Cβ bond by coenzyme A, releasing a two-carbon acetyl-CoA unit and a nine-carbon hydroxyacyl-CoA, 9-hydroxynonanoyl-CoA.[1]

This cycle of four reactions repeats, shortening the carbon chain by two carbons in each cycle and generating acetyl-CoA, NADH, and FADH₂. Given the starting C11 chain, this will proceed for four full cycles, producing four molecules of acetyl-CoA. The final thiolytic cleavage will yield one molecule of propionyl-CoA, a hallmark of odd-chain fatty acid oxidation.[6] The fate of the hydroxyl group at the original C10 position will depend on the specificity of the enzymes in the later stages of the cycle. It may be retained on the final propionyl-CoA molecule or be modified by other enzymes.

Data Presentation

Table 1: Enzymes and Intermediates in the Putative β-Oxidation of this compound
StepEnzymeSubstrateProduct(s)Coenzyme(s)
1Medium-Chain Acyl-CoA Dehydrogenase (MCAD)This compound10-Hydroxy-trans-2-undecenoyl-CoAFAD → FADH₂
2Enoyl-CoA Hydratase10-Hydroxy-trans-2-undecenoyl-CoA3,10-Dihydroxyundecanoyl-CoAH₂O
33-Hydroxyacyl-CoA Dehydrogenase (HADH)3,10-Dihydroxyundecanoyl-CoA10-Hydroxy-3-ketoundecanoyl-CoANAD+ → NADH
4β-Ketothiolase10-Hydroxy-3-ketoundecanoyl-CoAAcetyl-CoA + 9-Hydroxynonanoyl-CoACoA-SH
...Repeated Cycles.........
Final Cycleβ-Ketothiolase3-Hydroxypropionyl-CoAPropionyl-CoACoA-SH

Experimental Protocols

In Vitro β-Oxidation Assay Using Radiolabeled Substrate

This protocol provides a general framework for measuring the β-oxidation of a fatty acyl-CoA, which can be adapted for this compound. The assay quantifies the production of acid-soluble metabolites (primarily acetyl-CoA) from a radiolabeled substrate.[7]

Materials:

  • Isolated mitochondria

  • Radiolabeled [1-¹⁴C]-10-Hydroxyundecanoic acid (custom synthesis)

  • Acyl-CoA synthetase

  • Reaction buffer (e.g., containing HEPES, MgCl₂, KCl, DTT, ATP, CoA-SH, L-carnitine, and NAD+)

  • Perchloric acid (HClO₄)

  • Scintillation cocktail and vials

  • Spectrophotometer for protein quantification

Procedure:

  • Substrate Preparation: Synthesize [1-¹⁴C]-10-Hydroxyundecanoyl-CoA by incubating [1-¹⁴C]-10-Hydroxyundecanoic acid with acyl-CoA synthetase, ATP, and CoA-SH.

  • Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) using differential centrifugation. Determine the protein concentration of the mitochondrial suspension.

  • Reaction Setup: In a microcentrifuge tube, combine the isolated mitochondria with the reaction buffer.

  • Initiation of Reaction: Add the radiolabeled this compound to the reaction mixture to initiate β-oxidation. Incubate at 37°C with gentle shaking.

  • Termination of Reaction: Stop the reaction at various time points by adding a final concentration of 1 M perchloric acid. This will precipitate the unmetabolized long-chain fatty acyl-CoA while the shorter, acid-soluble products (like acetyl-CoA) remain in the supernatant.

  • Separation: Centrifuge the tubes to pellet the precipitated protein and long-chain acyl-CoAs.

  • Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of β-oxidation as the amount of acid-soluble radioactivity produced per minute per milligram of mitochondrial protein.

Mandatory Visualization

Metabolic_Pathway_of_10_Hydroxyundecanoyl_CoA cluster_cycle Mitochondrial β-Oxidation Cycle cluster_products Final Products This compound This compound 10-Hydroxy-trans-2-undecenoyl-CoA 10-Hydroxy-trans-2-undecenoyl-CoA This compound->10-Hydroxy-trans-2-undecenoyl-CoA MCAD (FAD -> FADH2) 3,10-Dihydroxyundecanoyl-CoA 3,10-Dihydroxyundecanoyl-CoA 10-Hydroxy-trans-2-undecenoyl-CoA->3,10-Dihydroxyundecanoyl-CoA Enoyl-CoA Hydratase 10-Hydroxy-3-ketoundecanoyl-CoA 10-Hydroxy-3-ketoundecanoyl-CoA 3,10-Dihydroxyundecanoyl-CoA->10-Hydroxy-3-ketoundecanoyl-CoA HADH (NAD+ -> NADH) 9-Hydroxynonanoyl-CoA 9-Hydroxynonanoyl-CoA 10-Hydroxy-3-ketoundecanoyl-CoA->9-Hydroxynonanoyl-CoA β-Ketothiolase (CoA-SH) Acetyl-CoA_1 Acetyl-CoA_1 10-Hydroxy-3-ketoundecanoyl-CoA->Acetyl-CoA_1 ... ... 9-Hydroxynonanoyl-CoA->... 4 Cycles Acetyl-CoA_n 4x Acetyl-CoA Propionyl-CoA Propionyl-CoA ...->Acetyl-CoA_n ...->Propionyl-CoA

Caption: Putative metabolic pathway of this compound via β-oxidation.

Experimental_Workflow_Beta_Oxidation_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Mitochondria_Isolation Isolate Mitochondria Reaction_Setup Set up Reaction (Mitochondria + Buffer) Mitochondria_Isolation->Reaction_Setup Substrate_Synthesis Synthesize [1-14C]-10-Hydroxyundecanoyl-CoA Reaction_Start Initiate with Radiolabeled Substrate Substrate_Synthesis->Reaction_Start Reaction_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Terminate with Perchloric Acid Incubation->Reaction_Stop Separation Centrifuge to Separate (Precipitate vs. Supernatant) Reaction_Stop->Separation Quantification Measure Radioactivity in Supernatant Separation->Quantification Data_Analysis Calculate Rate of β-Oxidation Quantification->Data_Analysis

Caption: Workflow for in vitro β-oxidation assay.

References

Biosynthesis of 10-Hydroxyundecanoyl-CoA in Mammals: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 10-hydroxyundecanoyl-CoA in mammals. This process is a key step in the omega-oxidation pathway of fatty acids, an alternative to the more prevalent beta-oxidation. This guide details the enzymatic reactions, subcellular localization, and key cytochrome P450 enzymes involved in the initial hydroxylation of undecanoic acid. Furthermore, it outlines the subsequent activation of 10-hydroxyundecanoic acid to its coenzyme A thioester. Experimental protocols for the analysis of the enzymatic reactions and the resulting products are provided, along with a summary of available quantitative data. Finally, signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of this metabolic process.

Introduction

The metabolism of fatty acids is a central process in cellular energy homeostasis. While beta-oxidation is the primary pathway for fatty acid degradation, the omega-oxidation (ω-oxidation) pathway provides an alternative route, particularly for medium-chain fatty acids.[1][2] This pathway commences with the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, followed by successive oxidations to a dicarboxylic acid. One such substrate for this pathway is undecanoic acid, an 11-carbon saturated fatty acid. Its ω-oxidation product, 10-hydroxyundecanoic acid, is subsequently activated to this compound for further metabolism. Understanding the biosynthesis of this compound is crucial for elucidating its role in both normal physiology and pathological conditions where fatty acid metabolism is dysregulated.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in mammals is a two-step process that occurs in distinct subcellular locations.

Step 1: Omega-Hydroxylation of Undecanoic Acid

The initial and rate-limiting step is the hydroxylation of undecanoic acid at the C-10 position to form 10-hydroxyundecanoic acid. This reaction is catalyzed by a class of enzymes known as cytochrome P450 monooxygenases, specifically from the CYP4 family.[1][3]

  • Enzymes: The primary enzymes responsible for the ω-hydroxylation of medium-chain fatty acids in mammals are members of the CYP4A and CYP4F subfamilies.[1] Notably, CYP4A11 and CYP4F2 have been identified as key players in the metabolism of fatty acids.[4][5][6]

  • Reaction: The hydroxylation reaction requires molecular oxygen (O₂) and the reducing equivalent NADPH, which is supplied by cytochrome P450 reductase.[1]

  • Location: This enzymatic reaction occurs in the smooth endoplasmic reticulum of liver and kidney cells.[1][7]

Step 2: Acyl-CoA Synthesis

The newly synthesized 10-hydroxyundecanoic acid is then activated to its corresponding coenzyme A (CoA) thioester, this compound. This activation is essential for its subsequent metabolic processing.

  • Enzymes: This reaction is catalyzed by acyl-CoA synthetases (ACS). While the specific ACS with a preference for 10-hydroxyundecanoic acid has not been definitively identified, medium-chain acyl-CoA synthetases are known to act on a range of fatty acid substrates.[8]

  • Reaction: The reaction involves the ATP-dependent formation of an acyl-adenylate intermediate, followed by the transfer of the acyl group to coenzyme A.

  • Location: Acyl-CoA synthetases are located in the endoplasmic reticulum and the outer mitochondrial membrane.

Quantitative Data

Quantitative data for the enzymatic conversion of undecanoic acid is limited. However, data from studies on closely related medium-chain fatty acids can provide valuable insights.

EnzymeSubstrateKm (µM)Vmax or KcatSource Organism/SystemReference
CYP4A11Lauric Acid (C12)4.77 min⁻¹ (Kcat)Human[5]
CYP2E1Lauric Acid (C12)843.8 min⁻¹ (Kcat)Human[5]

Note: The kinetic parameters for undecanoic acid (C11) are expected to be within a similar range to those of lauric acid (C12).

Experimental Protocols

4.1. In Vitro Fatty Acid Hydroxylation Assay

This protocol is adapted from methods used to measure the hydroxylation of medium-chain fatty acids by liver microsomes.

Objective: To determine the enzymatic activity of cytochrome P450 in the hydroxylation of undecanoic acid.

Materials:

  • Liver microsomes (from human or other mammalian sources)

  • Undecanoic acid

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Organic solvent (e.g., ethyl acetate) for extraction

  • Internal standard (e.g., a structurally similar hydroxylated fatty acid)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing liver microsomes, potassium phosphate buffer, and undecanoic acid in a microcentrifuge tube.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.

  • Initiation of Reaction: Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., 2N HCl) to lower the pH and precipitate the proteins.

  • Extraction: Add the internal standard and extract the hydroxylated fatty acid product with an organic solvent. Vortex and centrifuge to separate the phases.

  • Drying and Reconstitution: Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis: Inject the sample into the HPLC system to separate and quantify the 10-hydroxyundecanoic acid product.

4.2. Quantification of this compound by HPLC

This protocol provides a general framework for the analysis of acyl-CoA esters.

Objective: To quantify the amount of this compound in a biological sample.

Materials:

Procedure:

  • Extraction: Homogenize the biological sample in ice-cold perchloric acid to precipitate proteins and extract the acyl-CoA esters.

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

  • SPE Cleanup: Apply the supernatant to a pre-conditioned C18 SPE cartridge.

  • Washing: Wash the cartridge with acidic water and organic solvents of increasing polarity to remove interfering substances.

  • Elution: Elute the acyl-CoA esters from the cartridge with a suitable solvent mixture (e.g., acetonitrile/water with ammonium acetate).

  • HPLC Analysis: Analyze the eluate by reverse-phase HPLC with a gradient of acetonitrile in an ammonium acetate buffer.[3]

  • Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to that of a known standard.

Visualizations

5.1. Metabolic Pathway

Biosynthesis_of_10_Hydroxyundecanoyl_CoA cluster_ER Endoplasmic Reticulum cluster_Activation ER / Outer Mitochondrial Membrane cluster_Further_Metabolism Peroxisome / Mitochondria Undecanoic_acid Undecanoic Acid Hydroxy_acid 10-Hydroxyundecanoic Acid Undecanoic_acid->Hydroxy_acid CYP4A11 / CYP4F2 O2, NADPH Hydroxy_CoA This compound Hydroxy_acid->Hydroxy_CoA Acyl-CoA Synthetase ATP, CoA Metabolites Further Metabolism (β-oxidation) Hydroxy_CoA->Metabolites

Caption: Biosynthesis of this compound in mammals.

5.2. Experimental Workflow for Hydroxylation Assay

Hydroxylation_Assay_Workflow Start Start: Prepare Reaction Mixture (Microsomes, Undecanoic Acid, Buffer) Preincubation Pre-incubate at 37°C Start->Preincubation Reaction Initiate with NADPH Incubate at 37°C Preincubation->Reaction Termination Stop Reaction with Acid Reaction->Termination Extraction Add Internal Standard Extract with Organic Solvent Termination->Extraction Analysis Dry, Reconstitute, and Analyze by HPLC Extraction->Analysis End End: Quantify 10-Hydroxyundecanoic Acid Analysis->End

Caption: Experimental workflow for in vitro fatty acid hydroxylation assay.

Cellular Function and Regulation

The omega-oxidation pathway, including the formation of this compound, is generally considered a minor pathway for fatty acid metabolism.[1] However, its importance increases under conditions where beta-oxidation is impaired or overwhelmed, such as in certain metabolic disorders or during periods of high fatty acid influx. The resulting dicarboxylic acids are more water-soluble and can be more readily excreted.

The regulation of the omega-oxidation pathway is linked to the overall energy status of the cell. For instance, during starvation, when fatty acid levels are high, omega-oxidation is stimulated.[9] There is evidence of competition for free fatty acids between the acyl-CoA synthetases involved in glyceride synthesis and the microsomal hydroxylases of the omega-oxidation pathway.[9]

Recent studies have also suggested that 10-hydroxydecanoic acid, a structurally similar molecule, may have anti-inflammatory and other signaling properties.[10] Whether 10-hydroxyundecanoic acid or its CoA derivative has similar signaling roles in mammals is an area for future investigation.

Conclusion

The biosynthesis of this compound is a critical step in the omega-oxidation of undecanoic acid in mammals. This process, initiated by cytochrome P450 enzymes in the endoplasmic reticulum and completed by acyl-CoA synthetases, provides an alternative route for fatty acid metabolism. This technical guide has provided a detailed overview of this pathway, including the key enzymes, quantitative data, experimental protocols, and visual representations of the metabolic and experimental workflows. Further research is needed to fully elucidate the specific roles of this compound in cellular signaling and its potential as a therapeutic target in metabolic diseases.

References

An In-depth Technical Guide to 10-Hydroxyundecanoyl-CoA: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyundecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A (CoA) molecule. While not as extensively studied as other acyl-CoAs, its structure suggests a significant role in fatty acid metabolism, potentially serving as an intermediate in both anabolic and catabolic pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and putative biological roles of this compound. Drawing on data from analogous molecules, this document outlines potential experimental protocols for its synthesis and analysis and discusses its relevance in metabolic research and drug development.

Chemical Structure and Identification

This compound is an ester formed between 10-hydroxyundecanoic acid and coenzyme A. The structure comprises a C11 fatty acid with a hydroxyl group at the C10 position, linked via a thioester bond to the sulfhydryl group of coenzyme A.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C₃₂H₅₆N₇O₁₈P₃S
Molecular Weight 951.81 g/mol
IUPAC Name S-(2-((3-((4-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)hydroxyphosphoryl)oxy)dihydroxyphosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 10-hydroxyundecanethioate
SMILES C--INVALID-LINK--CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1OP(=O)(O)O
InChIKey (Predicted)
CAS Number Not available
PubChem CID Not available
ChemSpider ID Not available

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicNotes
Appearance White to off-white solidBased on similar acyl-CoA compounds.
Solubility Amphiphilic. Limited solubility in aqueous buffers, forming micelles above a critical concentration. Solubility is affected by pH and the presence of divalent cations like Mg²⁺.[1] Soluble in organic solvents.Long-chain acyl-CoAs are known to be detergents.[2]
Stability Relatively stable when stored as a solid or in frozen aqueous solutions (-20°C or below).[2] Susceptible to hydrolysis of the thioester bond at room temperature, especially at neutral or alkaline pH.The thioester bond is energy-rich and thus reactive.
pKa Multiple pKa values due to the phosphate (B84403) groups of Coenzyme A and the carboxylic acid precursor.The overall charge will be negative at physiological pH.

Biological Significance and Signaling Pathways

Long-chain hydroxy fatty acids and their CoA esters are involved in various metabolic processes.[3][4] While a specific signaling pathway for this compound has not been elucidated, its structure points to a role in fatty acid metabolism, particularly in pathways involving hydroxylation and subsequent oxidation or incorporation into complex lipids.

3.1. Fatty Acid β-Oxidation

Hydroxyacyl-CoAs are key intermediates in the β-oxidation of fatty acids. A deficiency in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), an enzyme responsible for oxidizing long-chain hydroxyacyl-CoAs, leads to a severe metabolic disorder.[5][6][7][8][9][10][11][12][13] This highlights the critical role of such molecules in energy production. While this compound has the hydroxyl group at the ω-1 position rather than the β-position (C3), it could be a substrate for ω-oxidation, an alternative fatty acid degradation pathway.

3.2. Potential Role in Complex Lipid Synthesis

Long-chain fatty acids are essential components of cellular membranes and signaling molecules.[3][14][15] Hydroxylated fatty acids can be incorporated into complex lipids, such as phospholipids (B1166683) and sphingolipids, potentially altering membrane properties and cellular signaling.

3.3. Signaling and Regulation

Acyl-CoAs can act as signaling molecules and regulate the activity of various enzymes and transcription factors involved in lipid metabolism.[16] They can also serve as precursors for the synthesis of bioactive lipids.

Fatty_Acid_Metabolism 10-Hydroxyundecanoic_Acid 10-Hydroxyundecanoic Acid Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase 10-Hydroxyundecanoic_Acid->Acyl_CoA_Synthetase CoA_SH Coenzyme A CoA_SH->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi 10_Hydroxyundecanoyl_CoA This compound Acyl_CoA_Synthetase->10_Hydroxyundecanoyl_CoA Beta_Oxidation β-Oxidation Pathway 10_Hydroxyundecanoyl_CoA->Beta_Oxidation Omega_Oxidation ω-Oxidation Pathway 10_Hydroxyundecanoyl_CoA->Omega_Oxidation Complex_Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Sphingolipids) 10_Hydroxyundecanoyl_CoA->Complex_Lipid_Synthesis Energy_Production Energy Production (Acetyl-CoA) Beta_Oxidation->Energy_Production Omega_Oxidation->Energy_Production Signaling_Molecules Signaling Molecules Complex_Lipid_Synthesis->Signaling_Molecules

Caption: Putative metabolic pathways involving this compound.

Experimental Protocols

As this compound is not commercially available, its synthesis and analysis would be required for research purposes. The following are generalized protocols based on methods for similar compounds.

4.1. Synthesis of this compound

Both chemical and enzymatic methods can be employed for the synthesis of acyl-CoA esters.

4.1.1. Chemical Synthesis

A common method involves the activation of the carboxylic acid (10-hydroxyundecanoic acid) followed by reaction with coenzyme A.[17][18][19]

Chemical_Synthesis_Workflow Start 10-Hydroxyundecanoic Acid Activation Activation of Carboxylic Acid (e.g., with N,N'-Carbonyldiimidazole) Start->Activation Activated_Intermediate Activated Intermediate (10-Hydroxyundecanoyl-imidazole) Activation->Activated_Intermediate Reaction_with_CoA Reaction with Coenzyme A Activated_Intermediate->Reaction_with_CoA Crude_Product Crude this compound Reaction_with_CoA->Crude_Product Purification Purification (e.g., HPLC) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the chemical synthesis of this compound.

Protocol Outline:

  • Activation: Dissolve 10-hydroxyundecanoic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran). Add an activating agent such as N,N'-carbonyldiimidazole (CDI) and stir at room temperature to form the acyl-imidazole intermediate.[18]

  • Thioesterification: In a separate vessel, dissolve coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH ~8.0). Add the activated acyl-imidazole solution to the CoA solution and stir.

  • Purification: Purify the resulting this compound from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).[16][18]

4.1.2. Enzymatic Synthesis

Enzymatic synthesis offers high specificity and is often performed under milder conditions.[1][20]

Enzymatic_Synthesis_Workflow Substrates 10-Hydroxyundecanoic Acid + Coenzyme A + ATP Enzymatic_Reaction Incubation with Acyl-CoA Synthetase Substrates->Enzymatic_Reaction Reaction_Mixture Reaction Mixture containing This compound Enzymatic_Reaction->Reaction_Mixture Purification Purification (e.g., Solid-Phase Extraction or HPLC) Reaction_Mixture->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the enzymatic synthesis of this compound.

Protocol Outline:

  • Reaction Setup: Prepare a reaction buffer containing 10-hydroxyundecanoic acid, coenzyme A, ATP, and magnesium chloride.

  • Enzymatic Reaction: Initiate the reaction by adding a suitable long-chain acyl-CoA synthetase. Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Purification: Purify the synthesized this compound using solid-phase extraction (SPE) or HPLC.[21]

4.2. Analysis of this compound

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice for the sensitive and specific analysis of acyl-CoAs.[22][23][24][25][26]

Table 3: General Parameters for HPLC-MS Analysis of this compound

ParameterRecommended Conditions
Chromatography Reverse-phase C18 column
Mobile Phase A Aqueous buffer with a low concentration of an ion-pairing agent or acid (e.g., 0.1% formic acid in water)
Mobile Phase B Organic solvent (e.g., acetonitrile (B52724) or methanol) with 0.1% formic acid
Elution Gradient elution from a low to a high percentage of mobile phase B
Detection Mass spectrometry (e.g., electrospray ionization in positive mode)
Quantification Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification

Conclusion and Future Directions

This compound is a structurally significant molecule with a probable role in fatty acid metabolism. While direct experimental evidence is currently lacking, its study could provide valuable insights into novel metabolic pathways and regulatory mechanisms. The synthesis and analysis protocols outlined here, based on established methods for similar compounds, provide a framework for future research. Further investigation is warranted to elucidate the specific enzymatic pathways involving this compound and to understand its physiological and pathophysiological roles. Such studies could have implications for the development of new therapeutic agents targeting metabolic diseases.

References

An In-depth Technical Guide to 10-Hydroxyundecanoyl-CoA: Discovery, Natural Sources, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyundecanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A that, while not extensively documented, is of significant interest in the study of fatty acid metabolism and its potential role in various biological processes. This technical guide provides a comprehensive overview of the current understanding of this compound, including its presumed discovery through the study of fatty acid hydroxylation, its likely natural sources as a metabolic intermediate, and its proposed biosynthetic pathway. This document synthesizes information from related, well-studied molecules to infer the metabolic context of this compound. Detailed experimental protocols for its study and quantitative data on related compounds are also presented.

Introduction

Medium-chain fatty acids (MCFAs) and their derivatives are increasingly recognized for their diverse biological activities, ranging from roles in energy metabolism to cell signaling. Undecanoic acid, an 11-carbon saturated fatty acid, is a naturally occurring MCFA found in various plant and animal sources. Its hydroxylated form, 10-hydroxyundecanoic acid, and the corresponding coenzyme A (CoA) ester, this compound, are products of fatty acid metabolism, likely generated through the action of cytochrome P450 (CYP) enzymes. While direct research on this compound is limited, its existence can be inferred from the well-established principles of fatty acid oxidation and hydroxylation. This guide aims to provide a detailed technical resource by extrapolating from the existing knowledge of similar molecules.

Discovery and Natural Sources

The direct discovery of this compound has not been prominently documented in scientific literature. Its identification is likely intertwined with broader studies on the enzymatic hydroxylation of undecanoic acid. The enzyme CYP147G1 has been shown to oxidize undecanoic acid to 10-hydroxyundecanoic acid, strongly suggesting that the CoA-activated form is an intracellular intermediate.

Natural Sources:

This compound is not expected to be found in high concentrations in natural sources as it is a transient metabolic intermediate. Its precursor, undecanoic acid, is found in some plant oils and is a constituent of the cuticle of the wax moth, Galleria mellonella.[1] The enzymatic machinery for its conversion to the hydroxylated CoA ester likely exists within the cells of organisms that metabolize undecanoic acid.

Proposed Biosynthesis of this compound

The biosynthesis of this compound is proposed to occur in two key steps, starting from undecanoic acid. This pathway is inferred from the known mechanisms of fatty acid activation and hydroxylation.

Step 1: Acyl-CoA Synthesis

Free undecanoic acid is first activated to Undecanoyl-CoA by an acyl-CoA synthetase (ACS). This is an ATP-dependent reaction that forms a thioester bond between the carboxyl group of the fatty acid and the thiol group of coenzyme A.

Step 2: ω-1 Hydroxylation

Undecanoyl-CoA is then hydroxylated at the 10th carbon (the ω-1 position) by a cytochrome P450 monooxygenase. This class of enzymes is known to be involved in the metabolism of a variety of endogenous and exogenous compounds, including fatty acids.[2] The enzyme CYP147G1 has been identified as capable of catalyzing the hydroxylation of undecanoic acid to 10-hydroxyundecanoic acid.[3]

Below is a diagram illustrating the proposed biosynthetic pathway.

Biosynthesis of this compound Proposed Biosynthesis of this compound cluster_0 cluster_1 Undecanoic_acid Undecanoic Acid Undecanoyl_CoA Undecanoyl-CoA Undecanoic_acid->Undecanoyl_CoA Acyl-CoA Synthetase (ATP, CoA-SH) Hydroxyundecanoyl_CoA This compound Undecanoyl_CoA->Hydroxyundecanoyl_CoA Cytochrome P450 (e.g., CYP147G1) (O2, NADPH) Experimental Workflow Experimental Workflow for this compound Analysis Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction SPE Solid Phase Extraction Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data Data Analysis LC_MS->Data

References

An In-depth Technical Guide to the Enzymatic Synthesis of 10-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemo-enzymatic pathway for synthesizing 10-hydroxyundecanoyl-CoA. This molecule is a valuable intermediate in various biosynthetic pathways and serves as a crucial building block in the development of novel therapeutics and specialty chemicals. The synthesis is achieved through a robust two-step enzymatic cascade. The first step involves the regioselective ω-hydroxylation of undecanoic acid to produce 10-hydroxyundecanoic acid, catalyzed by a cytochrome P450 monooxygenase. The second step is the ATP-dependent ligation of the resulting hydroxy fatty acid with coenzyme A, mediated by a long-chain acyl-CoA synthetase. This document details the underlying enzymatic mechanisms, provides adaptable experimental protocols, summarizes key quantitative data, and outlines methods for the purification and analysis of the final product.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are critical activated intermediates in a multitude of metabolic processes, including fatty acid β-oxidation, lipid biosynthesis, and the production of complex secondary metabolites. This compound, a hydroxylated medium-chain acyl-CoA, is of particular interest due to the versatile chemical handle provided by its terminal hydroxyl group, which allows for further functionalization. Its synthesis, however, can be challenging via traditional chemical methods due to issues with regioselectivity. Enzymatic synthesis offers a highly specific and efficient alternative, operating under mild, environmentally benign conditions. This guide elucidates a two-step enzymatic approach for its production, targeting professionals engaged in metabolic engineering, drug discovery, and biocatalysis.

Overall Synthesis Pathway

The enzymatic conversion of undecanoic acid to this compound proceeds via two sequential reactions catalyzed by distinct classes of enzymes.

  • ω-Hydroxylation : A cytochrome P450 (CYP) monooxygenase introduces a hydroxyl group at the C10 position of undecanoic acid.

  • CoA Ligation : A long-chain acyl-CoA synthetase (ACSL) activates the carboxyl group of 10-hydroxyundecanoic acid and ligates it to coenzyme A.

G cluster_0 Overall Synthesis of this compound A Undecanoic Acid B 10-Hydroxyundecanoic Acid A->B  Step 1: Hydroxylation (Cytochrome P450) C This compound B->C  Step 2: CoA Ligation (Acyl-CoA Synthetase)

Caption: Overall two-step enzymatic pathway for the synthesis of this compound.

Step 1: ω-Hydroxylation of Undecanoic Acid

The regioselective hydroxylation of the terminal (ω) or sub-terminal (ω-1) carbons of fatty acids is primarily catalyzed by cytochrome P450 (CYP) enzymes.[1] For the synthesis of 10-hydroxyundecanoic acid from undecanoic acid (a C11 fatty acid), the target is (ω-1)-hydroxylation. Members of the CYP4 family (e.g., CYP4A11) and certain bacterial CYPs (e.g., CYP153A family) are known to exhibit high activity on medium-chain fatty acids.[2][3] These enzymes utilize molecular oxygen and electrons, typically transferred from NADPH via a reductase partner protein, to perform the hydroxylation.[1]

Experimental Protocol: CYP-Mediated Hydroxylation

This protocol is adapted from methodologies for the whole-cell biotransformation of medium-chain fatty acids using recombinant E. coli expressing a CYP monooxygenase system.[2]

  • Strain Preparation : Utilize an E. coli strain (e.g., BL21(DE3)) engineered to express the desired CYP monooxygenase (e.g., CYP153A33 from Marinobacter aquaeolei) and its cognate reductase partner.

  • Culture Growth :

    • Inoculate a 5 mL LB medium starter culture containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the starter culture to inoculate 500 mL of Terrific Broth (TB) medium in a 2 L baffled flask.

    • Grow the culture at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction and Biotransformation :

    • Cool the culture to 25°C and induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.2 mM.

    • Simultaneously, add the substrate, undecanoic acid, to a final concentration of 10 mM (solubilized in ethanol (B145695) or DMSO, final solvent concentration <1% v/v). To enhance heme biosynthesis for the CYP, 0.5 mM 5-aminolevulinic acid (ALA) can also be added.[2]

    • Incubate the culture at 25°C with shaking at 180 rpm for 24-48 hours.

  • Product Extraction :

    • Centrifuge the culture at 8,000 x g for 15 minutes to pellet the cells.

    • Transfer the supernatant to a fresh container and acidify to pH 2.0 with 6 M HCl to protonate the carboxylic acids.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product containing 10-hydroxyundecanoic acid.

Data Presentation: CYP Performance

The performance of CYP enzymes can vary significantly based on the specific isoform, substrate, and reaction conditions. The following table presents representative kinetic data for CYP-catalyzed hydroxylation of medium-chain fatty acids.

Enzyme SystemSubstrateKm (µM)kcat (min-1)Regioselectivity (ω-1)Reference
Rat CYP2B1Decanoic Acid (C10)~50~15~25%[4]
Human CYP4A11Lauric Acid (C12)12110~31%[5]
M. aquaeolei CYP153A331-Dodecanol (C12)N/AN/AHigh (ω-hydroxylation)[2]

Note: Data for undecanoic acid is limited; values for similar chain-length fatty acids are provided as an approximation of expected performance.

Step 2: Ligation of 10-Hydroxyundecanoic Acid to Coenzyme A

The activation of fatty acids to their corresponding CoA thioesters is catalyzed by acyl-CoA synthetases (ACSs) or ligases (FACLs).[6] This reaction is a two-step, ATP-dependent process. First, the fatty acid reacts with ATP to form a fatty acyl-AMP intermediate and pyrophosphate (PPi). Second, the sulfhydryl group of coenzyme A attacks the acyl-AMP intermediate, forming the acyl-CoA thioester and releasing AMP.[7] Long-chain acyl-CoA synthetases (ACSLs) are known to activate a broad range of fatty acids, including those with hydroxyl modifications.[8]

G cluster_1 Acyl-CoA Synthetase Mechanism RCOOH 10-Hydroxyundecanoic Acid (R-COOH) RCO_AMP Acyl-AMP Intermediate (R-CO-AMP) RCOOH->RCO_AMP  Step 1: Adenylylation ATP ATP ATP->RCO_AMP AMP_PPi AMP + PPi RCO_AMP->AMP_PPi RCO_SCoA This compound (R-CO-SCoA) RCO_AMP->RCO_SCoA  Step 2: Thioesterification CoA Coenzyme A (CoA-SH) CoA->RCO_SCoA

Caption: The two-step catalytic mechanism of Long-Chain Acyl-CoA Synthetase (ACSL).

Experimental Protocol: Acyl-CoA Ligation

This protocol describes an in vitro enzymatic reaction using a purified ACSL enzyme.

  • Enzyme Source : Use a commercially available or recombinantly expressed and purified long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or human ACSL6).[9]

  • Reaction Mixture Preparation : In a microcentrifuge tube on ice, combine the following components to a final volume of 200 µL:

    • Tris-HCl buffer (100 mM, pH 7.5)

    • ATP (10 mM)

    • MgCl₂ (10 mM)

    • Coenzyme A, lithium salt (1 mM)

    • Dithiothreitol (DTT) (1 mM)

    • 10-Hydroxyundecanoic acid (1 mM, dissolved in DMSO)

    • Purified ACSL enzyme (5-10 µg)

  • Reaction Incubation :

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 15, 30, 60, 120 min).

  • Reaction Quenching and Sample Preparation :

    • Stop the reaction by adding 20 µL of 10% (v/v) acetic acid or by flash-freezing in liquid nitrogen.

    • Prepare the sample for analysis (e.g., HPLC or LC-MS) by centrifuging at 14,000 x g for 10 minutes to pellet the precipitated enzyme and injecting the supernatant.

Data Presentation: ACSL Substrate Specificity

The substrate specificity of ACSL enzymes is a critical parameter. While data for 10-hydroxyundecanoic acid is scarce, studies on similar enzymes provide insight into their ability to process modified fatty acids.

EnzymePreferred Substrates (Carbon Chain Length)Activity with Modified FAsReference
Human ACSL6C18:1, C22:6 (DHA)Active with various polyunsaturated fatty acids.[9]
Bovine Medium-Chain ACSC6-C12, Aromatic AcidsInhibited by 2-hydroxydodecanoic acid, suggesting binding of hydroxy FAs.[10]
Plant LACSC12-C20Essential for activating hydroxy fatty acids for lipid synthesis.[7][8]

Purification and Analysis

The analysis and purification of acyl-CoA thioesters require specific chromatographic techniques due to their amphipathic nature and relative instability.

Experimental Workflow

G cluster_2 Analysis and Purification Workflow A Crude Reaction Mixture B Solid-Phase Extraction (SPE) (Oligonucleotide or C18) A->B Initial Cleanup C Reversed-Phase HPLC (C18 Column) B->C High-Resolution Separation D Fraction Collection C->D E Lyophilization D->E F Purity & Identity Confirmation (LC-MS/MS) E->F G Pure this compound F->G

Caption: General workflow for the purification and analysis of synthesized acyl-CoA esters.

Purification Protocol: HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying acyl-CoA esters.[11]

  • Column : C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A : 75 mM KH₂PO₄ buffer, pH 4.9.[12]

  • Mobile Phase B : Acetonitrile.

  • Gradient Elution :

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 80-90%) over 30-40 minutes to elute the acyl-CoA.

    • Re-equilibrate the column at initial conditions.

  • Detection : Monitor the column eluent using a UV detector at 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of coenzyme A.[11]

  • Fraction Collection : Collect fractions corresponding to the peak of interest, pool them, and lyophilize to obtain the purified product.

Analytical Protocol: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides sensitive and specific quantification and identity confirmation of acyl-CoA species.[13][14][15]

  • Chromatography : Use an LC system with a C18 column, employing a gradient of ammonium (B1175870) hydroxide (B78521) or acetic acid in water and acetonitrile.[14][16]

  • Mass Spectrometry :

    • Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • For quantification, use Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion results from the fragmentation of the phosphopantetheine arm.

    • A neutral loss scan of 507 Da (corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety) can be used for profiling and identifying various acyl-CoA species in a complex mixture.[13][16]

Conclusion

The two-step enzymatic synthesis of this compound offers a powerful and selective route to a valuable chemical intermediate. By leveraging the regioselective power of cytochrome P450 monooxygenases and the efficient ligation chemistry of acyl-CoA synthetases, this pathway can be implemented in both in vivo whole-cell biocatalysis and in vitro enzymatic systems. The detailed protocols and analytical methods provided in this guide serve as a robust foundation for researchers and drug development professionals to produce, purify, and characterize this and other novel acyl-CoA thioesters for a wide range of scientific applications.

References

The Metabolic Crossroads of 10-Hydroxyundecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative role of 10-hydroxyundecanoyl-CoA in fatty acid metabolism. As a hydroxylated odd-chain fatty acyl-CoA, its metabolic fate is projected to intersect with both beta-oxidation and omega-oxidation pathways. This document outlines the theoretical metabolic pathways, the key enzymes involved, and their mechanisms of action. Furthermore, it presents detailed experimental protocols that can be adapted to quantify the metabolism of 10-hydroxyundecanoic acid and its CoA ester, and includes structured tables for the presentation of quantitative data. Diagrams generated using Graphviz are provided to visualize the proposed metabolic pathways and experimental workflows, offering a clear conceptual framework for researchers in the field.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis, providing a significant source of ATP through beta-oxidation. While the metabolism of even-chain saturated fatty acids is well-documented, the pathways for less common fatty acids, such as odd-chain and hydroxylated variants, are also of significant biological interest. This compound is a coenzyme A derivative of 10-hydroxyundecanoic acid, an 11-carbon omega-hydroxylated fatty acid. Although not a major dietary fatty acid, its metabolism provides a case study for the integration of odd-chain and hydroxy fatty acid catabolism. Understanding the metabolic pathways of such molecules is crucial for elucidating novel enzymatic functions and for the development of therapeutics targeting fatty acid oxidation disorders.

Putative Metabolic Pathways for this compound

Based on established principles of fatty acid metabolism, this compound is likely metabolized through two primary pathways: mitochondrial beta-oxidation and peroxisomal/endoplasmic reticulum-based omega-oxidation.

Mitochondrial Beta-Oxidation of Undecanoyl-CoA

Undecanoic acid, the parent fatty acid of this compound, is an odd-chain fatty acid. Once activated to undecanoyl-CoA in the cytoplasm, it is transported into the mitochondria for beta-oxidation. The process involves a recurring sequence of four enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.[1] For undecanoyl-CoA (an 11-carbon molecule), four cycles of beta-oxidation would yield four molecules of acetyl-CoA and one molecule of propionyl-CoA.[2][3][4] The propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[5]

The presence of a hydroxyl group at the 10th carbon position (ω-1 position) suggests that this compound would likely undergo initial oxidation at this position before or during its entry into the beta-oxidation spiral.

Omega-Oxidation Pathway

Omega-oxidation serves as an alternative route for fatty acid degradation, particularly for those that are poor substrates for beta-oxidation. This pathway occurs primarily in the endoplasmic reticulum and involves the oxidation of the terminal methyl (omega) carbon of the fatty acid.[2][6]

For 10-hydroxyundecanoic acid, the omega-oxidation pathway would proceed as follows:

  • Activation: 10-hydroxyundecanoic acid is first activated to this compound.

  • Hydroxylation: The terminal methyl group (C11) is hydroxylated by a cytochrome P450 monooxygenase to form 10,11-dihydroxyundecanoyl-CoA.[7]

  • Oxidation: The newly formed primary alcohol is then oxidized to an aldehyde and subsequently to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively, yielding a dicarboxylic acid.[8]

  • Beta-Oxidation of the Dicarboxylic Acid: This dicarboxylic acid can then undergo beta-oxidation from either end.

Key Enzymes in the Metabolism of Hydroxyacyl-CoAs

Several key enzymes are responsible for processing hydroxyacyl-CoA intermediates.

Acyl-CoA Dehydrogenases (ACADs)

ACADs catalyze the first step of each beta-oxidation cycle, introducing a double bond between the alpha and beta carbons of the acyl-CoA molecule.[9][10] Different ACADs exhibit specificity for fatty acids of varying chain lengths (short, medium, long, and very long).

Enoyl-CoA Hydratase (Crotonase)

This enzyme catalyzes the stereospecific hydration of the trans-Δ2-enoyl-CoA intermediate to form L-3-hydroxyacyl-CoA.[11][12][13] It plays a crucial role in the second step of beta-oxidation.

3-Hydroxyacyl-CoA Dehydrogenase (HADH)

HADH catalyzes the third step of beta-oxidation, the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[14][15][16] Similar to ACADs, there are different isoforms of HADH with varying substrate specificities based on acyl chain length.[17]

Omega-Hydroxydecanoate Dehydrogenase

This enzyme is capable of oxidizing the hydroxyl group of 10-hydroxydecanoic acid to the corresponding aldehyde, a key step in the omega-oxidation pathway.[18]

Quantitative Data Presentation

To facilitate the analysis and comparison of experimental data on the metabolism of this compound, the following table structures are recommended.

Table 1: Enzyme Kinetic Parameters for this compound Metabolizing Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Predicted HADHThis compound
Predicted ACADUndecanoyl-CoA
Predicted ω-hydroxylase10-Hydroxyundecanoic Acid

Table 2: Metabolite Concentrations Following Incubation with 10-Hydroxyundecanoic Acid

Condition10-Hydroxyundecanoic Acid (µM)Undecanoyl-CoA (pmol/mg protein)Acetyl-CoA (pmol/mg protein)Propionyl-CoA (pmol/mg protein)
Control
Treatment

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolism of this compound. These are generalized protocols that should be optimized for specific experimental systems.

Measurement of Fatty Acid Oxidation in Intact Cells

This protocol is adapted from methods for measuring the oxidation of radiolabeled palmitate and can be used with [1-¹⁴C]10-hydroxyundecanoic acid or [³H]10-hydroxyundecanoic acid.[19][20][21]

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • [1-¹⁴C]10-hydroxyundecanoic acid or [³H]10-hydroxyundecanoic acid

  • Scintillation fluid and vials

  • Scintillation counter

  • Perchloric acid

  • Incubation medium (e.g., Krebs-Ringer bicarbonate buffer)

Procedure:

  • Cell Preparation: Plate cells in multi-well plates and grow to desired confluency.

  • Preparation of Radiolabeled Substrate: Prepare a stock solution of radiolabeled 10-hydroxyundecanoic acid complexed to fatty acid-free bovine serum albumin (BSA) in the incubation medium.

  • Incubation: Wash cells with warm PBS and replace with the incubation medium containing the radiolabeled substrate.

  • Termination of Reaction: After the desired incubation time (e.g., 1-2 hours), stop the reaction by adding perchloric acid to the medium. This will precipitate proteins and release acid-soluble metabolites, including ¹⁴CO₂ (if using [1-¹⁴C] labeled substrate), into the medium.

  • Quantification of Radiolabeled Metabolites:

    • For ¹⁴CO₂: Transfer the supernatant to a sealed system where the released ¹⁴CO₂ can be trapped in a base (e.g., NaOH) and then quantified by scintillation counting.

    • For acid-soluble metabolites (³H₂O from [³H] labeled substrate): Separate the supernatant containing the acid-soluble metabolites from the protein pellet by centrifugation. The radioactivity in the aqueous phase, representing ³H₂O, is measured by scintillation counting after removal of the labeled substrate.[21]

  • Normalization: Determine the protein content in each well to normalize the fatty acid oxidation rate (e.g., pmol/min/mg protein).

Enzyme Activity Assays

The activity of 3-hydroxyacyl-CoA dehydrogenase can be measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm.[22]

Materials:

  • Cell or tissue homogenates

  • Spectrophotometer

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • NAD⁺

  • This compound (substrate)

Procedure:

  • Enzyme Preparation: Prepare a cell or tissue lysate and determine the protein concentration.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer and NAD⁺.

  • Initiation of Reaction: Add the enzyme preparation to the cuvette and incubate for a few minutes to establish a baseline. Initiate the reaction by adding this compound.

  • Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Putative_Metabolism_of_10_Hydroxyundecanoyl_CoA cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum 10-Hydroxyundecanoic Acid 10-Hydroxyundecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 10-Hydroxyundecanoic Acid->Acyl-CoA Synthetase ATP, CoA This compound This compound Acyl-CoA Synthetase->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation 4 cycles Omega-Oxidation Omega-Oxidation This compound->Omega-Oxidation Cytochrome P450 Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA 4x Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA 1x TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Propionyl-CoA->TCA Cycle -> Succinyl-CoA Dicarboxylic Acid Dicarboxylic Acid Omega-Oxidation->Dicarboxylic Acid Experimental_Workflow_FAO Cell Culture Cell Culture Radiolabeled Substrate Addition Radiolabeled Substrate Addition Cell Culture->Radiolabeled Substrate Addition Add [14C] or [3H] 10-hydroxyundecanoic acid Incubation Incubation Radiolabeled Substrate Addition->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Add Perchloric Acid Separation of Metabolites Separation of Metabolites Reaction Termination->Separation of Metabolites Centrifugation Scintillation Counting Scintillation Counting Separation of Metabolites->Scintillation Counting Quantify radioactivity Data Normalization Data Normalization Scintillation Counting->Data Normalization Normalize to protein content

References

Cellular Functions of 10-Hydroxyundecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cellular functions of 10-Hydroxyundecanoyl-CoA is limited in publicly available scientific literature. This guide provides an in-depth overview of its potential roles based on the known functions of structurally similar molecules, such as 10-hydroxydecanoic acid (10-HDA), and general principles of fatty acid metabolism. The proposed functions and experimental protocols are largely hypothetical and intended to serve as a foundation for future research.

Introduction

This compound is the coenzyme A (CoA) ester of 10-hydroxyundecanoic acid. As an acyl-CoA, it is likely an intermediate in cellular metabolism, potentially participating in fatty acid oxidation, lipid synthesis, and cellular signaling. Its structure, featuring a medium-length carbon chain and a terminal hydroxyl group, suggests unique properties and biological activities that may differ from its non-hydroxylated counterpart, undecanoyl-CoA. This document explores the putative cellular functions of this compound, drawing parallels from the well-studied analogous molecule, 10-hydroxydecanoic acid, a significant component of royal jelly known for its diverse biological activities.[1][2]

Putative Metabolic Pathways

The metabolism of this compound is likely to proceed through pathways analogous to those for other hydroxylated fatty acids. The terminal hydroxyl group makes it a substrate for ω-oxidation.

Omega-Oxidation Pathway

It is hypothesized that this compound undergoes ω-oxidation, a metabolic pathway that occurs in the endoplasmic reticulum. This process would involve the sequential oxidation of the terminal hydroxyl group to an aldehyde and then to a carboxylic acid, yielding a dicarboxylic acid. This dicarboxylic acid can then be further metabolized.

A proposed metabolic fate for a related molecule, 10-hydroxydecanoic acid, involves its conversion to sebacic acid via ω-oxidation, with the subsequent catabolism of sebacic acid producing succinyl-CoA and acetyl-CoA.[1] A similar pathway can be postulated for 10-hydroxyundecanoic acid, leading to undecanedioic acid.

omega_oxidation M1 This compound M2 10-Oxoundecanoyl-CoA M1->M2 M3 Undecanedioyl-CoA M2->M3 M4 Peroxisomal Beta-Oxidation M3->M4

Caption: Proposed ω-oxidation pathway for this compound.

Peroxisomal Beta-Oxidation

The resulting undecanedioyl-CoA from ω-oxidation would likely be a substrate for peroxisomal β-oxidation. Peroxisomes are known to handle the oxidation of dicarboxylic acids and very-long-chain fatty acids. This process would shorten the carbon chain, ultimately yielding shorter-chain dicarboxylyl-CoAs and acetyl-CoA.

Potential Cellular Functions

Based on the known roles of other acyl-CoAs and hydroxylated fatty acids, several potential cellular functions can be attributed to this compound.

Energy Metabolism

As a product of fatty acid activation, this compound could serve as a substrate for energy production through β-oxidation, although the presence of the hydroxyl group may necessitate specific enzymatic machinery.

Precursor for Bioactive Molecules

Medium-chain fatty acids and their derivatives are known to act as signaling molecules or precursors to such molecules. For instance, 10-hydroxy-2-decenoic acid, structurally similar to the potential derivative of 10-hydroxyundecanoic acid, exhibits anti-inflammatory and bactericidal properties.[3] It is plausible that this compound or its metabolites could have roles in cellular signaling.

Protein Acylation

Protein acylation is a post-translational modification where an acyl group is attached to a protein, affecting its function, localization, and stability.[4][5] While acetylation is the most studied, other forms of acylation involving longer fatty acyl-CoAs are known. This compound could potentially serve as a donor for protein "10-hydroxyundecanoylation," a novel post-translational modification.

protein_acylation AcylCoA This compound Enzyme Acyltransferase (Hypothetical) AcylCoA->Enzyme ModifiedProtein Acylated Protein (Altered Function) Enzyme->ModifiedProtein CoA CoA Enzyme->CoA Protein Target Protein Protein->Enzyme

Caption: Hypothetical protein acylation by this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature regarding the cellular effects of this compound. The table below is a template that can be populated as research in this area progresses.

ParameterValueCell Type/SystemReference
Enzyme Kinetics
Km for Acyl-CoA SynthetaseData not available
Vmax for Acyl-CoA SynthetaseData not available
Metabolic Flux
Rate of oxidationData not available
Incorporation into complex lipidsData not available
Signaling Effects
EC50 for receptor activationData not available
IC50 for enzyme inhibitionData not available

Detailed Experimental Protocols

To investigate the hypothesized cellular functions of this compound, the following experimental protocols are proposed.

Synthesis and Purification of this compound

Objective: To chemically synthesize and purify this compound for use in cellular and biochemical assays.

Methodology:

  • Synthesis of 10-Hydroxyundecanoic Acid: This can be achieved through various organic synthesis routes, for example, by the reduction of the corresponding keto-acid or the hydrolysis of a suitable ester.

  • Activation to Acyl-CoA: The synthesized 10-hydroxyundecanoic acid can be converted to its CoA ester using a method analogous to the synthesis of other acyl-CoAs. A common method involves the activation of the carboxylic acid to a mixed anhydride (B1165640) or an activated ester, followed by reaction with Coenzyme A.

  • Purification: The synthesized this compound can be purified using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. The identity and purity of the final product should be confirmed by mass spectrometry and NMR spectroscopy.

In Vitro Beta-Oxidation Assay

Objective: To determine if this compound is a substrate for mitochondrial or peroxisomal β-oxidation.

Methodology:

  • Isolation of Mitochondria and Peroxisomes: Isolate mitochondria and peroxisomes from a suitable source, such as rat liver, using differential centrifugation.

  • Assay Conditions: Incubate the isolated organelles with synthesized this compound in a reaction buffer containing necessary cofactors (e.g., NAD+, FAD, CoA for mitochondria; NAD+, CoA for peroxisomes).

  • Detection of Products: Monitor the reaction for the production of chain-shortened acyl-CoAs and acetyl-CoA using HPLC or LC-MS/MS. The reduction of NAD+ and FAD can also be monitored spectrophotometrically.

beta_oxidation_workflow cluster_prep Sample Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Prep1 Isolate Mitochondria & Peroxisomes Assay1 Incubate Organelles with This compound & Cofactors Prep1->Assay1 Prep2 Synthesize & Purify This compound Prep2->Assay1 Analysis1 Monitor Product Formation (HPLC, LC-MS/MS) Assay1->Analysis1 Analysis2 Measure Cofactor Reduction (Spectrophotometry) Assay1->Analysis2

Caption: Workflow for in vitro β-oxidation assay of this compound.

Identification of Protein Acylation Targets

Objective: To identify proteins that are post-translationally modified by 10-hydroxyundecanoylation.

Methodology:

  • Cell Culture and Treatment: Treat cultured cells with a clickable analog of 10-hydroxyundecanoic acid (e.g., containing a terminal alkyne or azide (B81097) group). This analog will be metabolically incorporated and converted to the corresponding clickable this compound.

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) to the modified proteins.

  • Enrichment and Identification: Enrich the tagged proteins using affinity purification (e.g., streptavidin beads for biotin-tagged proteins).

  • Mass Spectrometry: Identify the enriched proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion and Future Directions

While direct evidence for the cellular functions of this compound is currently lacking, its structural similarity to biologically active molecules like 10-hydroxydecanoic acid suggests that it may play important roles in cellular metabolism, signaling, and protein regulation. The proposed metabolic pathways and experimental protocols in this guide provide a framework for future research to elucidate the specific roles of this intriguing molecule. Further investigation is warranted to explore its potential as a biomarker or therapeutic target in various diseases.

References

An In-depth Technical Guide to the Genetic Regulation of 10-Hydroxyundecanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the genetic regulation of 10-hydroxyundecanoyl-CoA synthesis. It delves into the enzymatic machinery, the transcriptional control mechanisms, and the experimental methodologies crucial for studying this metabolic pathway. This information is vital for researchers in drug development and biotechnology, as ω-hydroxy fatty acids and their derivatives are valuable precursors for synthesizing polymers, lubricants, and potential therapeutic agents.

Biosynthesis of this compound: A Two-Step Process

The synthesis of this compound from undecanoic acid is a two-step enzymatic process. The first and rate-limiting step is the ω-hydroxylation of undecanoic acid to form 10-hydroxyundecanoic acid. This is followed by the activation of the resulting hydroxy fatty acid to its coenzyme A (CoA) ester.

Step 1: ω-Hydroxylation of Undecanoic Acid

The terminal hydroxylation of fatty acids is primarily catalyzed by a class of heme-containing monooxygenases known as cytochrome P450 (CYP) enzymes. In mammals, the CYP4A subfamily is principally responsible for the ω-hydroxylation of medium-chain fatty acids. Specifically, CYP4A11 is the major human enzyme that hydroxylates fatty acids at their terminal (ω) position. While undecanoic acid (a C11 fatty acid) is a substrate for this enzyme, much of the detailed kinetic characterization has been performed using the closely related lauric acid (a C12 fatty acid).

In addition to mammalian enzymes, bacterial CYPs from the CYP153A family have been identified and engineered for their potent and selective ω-hydroxylation of fatty acids. These enzymes are of significant interest for biotechnological applications.

Step 2: Acyl-CoA Synthesis

Following hydroxylation, 10-hydroxyundecanoic acid is activated to its CoA ester, this compound, by long-chain acyl-CoA synthetases (LACS) .[1] This activation is an ATP-dependent process that makes the molecule available for various metabolic fates, including β-oxidation or incorporation into complex lipids.[2] While several LACS isoforms exist with varying substrate specificities, the precise isoform with the highest affinity for 10-hydroxyundecanoic acid in mammals has not been definitively identified.[3][4]

Genetic Regulation of the Key Enzymes

The expression of the enzymes involved in this compound synthesis is tightly regulated at the transcriptional level, primarily in response to the cellular lipid status.

Regulation of CYP4A11 by PPARα

The primary regulatory mechanism for the CYP4A11 gene in humans is through the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[5][6] PPARα is a nuclear receptor that functions as a transcription factor.

Activation of PPARα: Fatty acids, including undecanoic acid, and their derivatives can act as ligands for PPARα.[7] Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor Alpha (RXRα) .

Transcriptional Activation: This PPARα-RXRα heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5] While a classic PPRE has not been identified in the immediate 5'-flanking region of the human CYP4A11 gene, evidence from transgenic mouse models and human hepatocyte studies strongly indicates that its expression is induced by PPARα agonists and fasting, a state of elevated circulating fatty acids.[8][9][10] This suggests the presence of a functional PPRE or alternative regulatory mechanism that mediates PPARα-dependent transcription.

The binding of the activated PPARα-RXRα complex to the PPRE recruits coactivator proteins, leading to the initiation of transcription of the CYP4A11 gene and subsequent synthesis of the CYP4A11 enzyme.

Quantitative Data

The following tables summarize the available quantitative data for the key enzyme involved in this compound synthesis. It is important to note that specific kinetic data for undecanoic acid are limited; therefore, data for the closely related lauric acid are provided as a proxy.

Table 1: Kinetic Parameters of Human CYP4A11 for Fatty Acid Hydroxylation

SubstrateKm (µM)Vmax (nmol/min/nmol P450)kcat (min-1)Reference
Lauric Acid56.715.214.7[8]
Lauric Acid4.7-7[7]
Arachidonic Acid22849.1-[11]
Palmitic Acid--0.78[8]

Note: Kinetic parameters can vary between studies due to different experimental conditions and recombinant protein preparations.

Table 2: Regulation of CYP4A11 Gene Expression

ConditionModel SystemFold Induction of CYP4A11 mRNAReference
FastingCYP4A11 Transgenic Mice2-3[9]
Fenofibrate (PPARα agonist)CYP4A11 Transgenic Mice2-3[9]
Clofibric Acid (PPARα agonist)CYP4A11 Transgenic Mice2-3[9]

Experimental Protocols

In Vitro CYP4A11 Activity Assay for Undecanoic Acid Hydroxylation

This protocol is adapted from methods used for lauric acid hydroxylation and can be applied to undecanoic acid.[2]

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • Recombinant human CYP4A11 (e.g., in microsomes)

    • NADPH-cytochrome P450 reductase

    • Cytochrome b5 (optional, can enhance activity)

    • An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

2. Substrate Addition:

  • Add undecanoic acid (dissolved in a suitable solvent like DMSO or ethanol) to the reaction mixture to achieve the desired final concentration.

3. Initiation of Reaction:

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding the NADPH-regenerating system.

4. Incubation:

  • Incubate the reaction at 37°C with shaking for a specified time (e.g., 15-60 minutes).

5. Reaction Termination and Extraction:

  • Stop the reaction by adding an acid (e.g., HCl).

  • Add an internal standard (e.g., a structurally similar hydroxylated fatty acid not present in the sample).

  • Extract the metabolites with an organic solvent (e.g., ethyl acetate).

6. Derivatization and Analysis:

  • Evaporate the organic solvent and derivatize the dried residue to make the hydroxylated product volatile for gas chromatography (e.g., by silylation with BSTFA).

  • Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 10-hydroxyundecanoic acid product.

Gene Expression Analysis of CYP4A11 by Quantitative PCR (qPCR)

1. Cell/Tissue Treatment:

  • Treat cells (e.g., primary human hepatocytes) or laboratory animals with the compound of interest (e.g., a PPARα agonist or undecanoic acid) for a specified duration.

2. RNA Extraction:

  • Isolate total RNA from the cells or tissues using a commercial RNA extraction kit.

  • Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.

3. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

4. qPCR Reaction:

  • Prepare a qPCR reaction mixture containing:

    • cDNA template

    • Forward and reverse primers specific for the human CYP4A11 gene

    • A suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

5. qPCR Analysis:

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the resulting amplification data to determine the relative expression of the CYP4A11 gene using a method like the ΔΔCt method.

Visualizations of Pathways and Workflows

metabolic_pathway undecanoic_acid Undecanoic Acid hydroxy_undecanoic_acid 10-Hydroxyundecanoic Acid undecanoic_acid->hydroxy_undecanoic_acid CYP4A11 / CYP153A (ω-Hydroxylation) hydroxy_undecanoyl_coa This compound hydroxy_undecanoic_acid->hydroxy_undecanoyl_coa Long-Chain Acyl-CoA Synthetase (LACS) + ATP, CoA

Caption: Biosynthetic pathway of this compound.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fatty_acid Fatty Acids (e.g., Undecanoic Acid) ppara_rxra_active PPARα-RXRα (Active) fatty_acid->ppara_rxra_active Ligand Binding ppara_rxra_inactive PPARα-RXRα (Inactive) ppara_rxra_inactive->ppara_rxra_active ppara_rxra_active_nuc PPARα-RXRα (Active) ppara_rxra_active->ppara_rxra_active_nuc Nuclear Translocation ppre PPRE cyp4a11_gene CYP4A11 Gene ppre->cyp4a11_gene Activates Transcription cyp4a11_mrna CYP4A11 mRNA cyp4a11_gene->cyp4a11_mrna Transcription cyp4a11_protein CYP4A11 Protein (in ER) cyp4a11_mrna->cyp4a11_protein Translation ppara_rxra_active_nuc->ppre Binds to experimental_workflow start Start: In Vitro Reaction (Microsomes, Undecanoic Acid, NADPH) stop_reaction Stop Reaction & Add Internal Standard start->stop_reaction extract Liquid-Liquid Extraction stop_reaction->extract derivatize Derivatization (e.g., Silylation) extract->derivatize analyze GC-MS Analysis derivatize->analyze quantify Quantification of 10-Hydroxyundecanoic Acid analyze->quantify

References

Methodological & Application

Application Notes and Protocols for the Analysis of 10-Hydroxyundecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyundecanoyl-CoA is a medium-chain acyl-Coenzyme A (CoA) molecule. While the biological significance of many short- and long-chain acyl-CoAs in metabolic regulation and cellular signaling is well-established, the specific roles of hydroxylated medium-chain acyl-CoAs such as this compound are less characterized. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, and also serve as donors for post-translational modifications of proteins. The ability to accurately quantify specific acyl-CoA species is crucial for understanding their function in both health and disease. This document provides a detailed protocol for the sensitive and specific analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Parameters for this compound

The analysis of acyl-CoAs by mass spectrometry is characterized by a common fragmentation pattern, which involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.003 Da) from the protonated molecule [M+H]+. This allows for the use of neutral loss scans for discovery and multiple reaction monitoring (MRM) for targeted quantification.

The predicted MRM transitions for this compound are based on its chemical formula (C32H56N7O18P3S) and the known fragmentation of other acyl-CoAs.

Table 1: Predicted m/z values for this compound

ParameterValue
Chemical Formula C32H56N7O18P3S
Monoisotopic Mass 951.259 Da
Precursor Ion [M+H]+ 952.266 m/z
Primary Product Ion (Acyl fragment) 445.263 m/z
Secondary Product Ion (Adenosine fragment) 428.037 m/z
Neutral Loss 507.003 Da

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

The following protocol describes a general method for the extraction of acyl-CoAs from cell cultures or tissues.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • 10% (w/v) Trichloroacetic Acid (TCA) or 2.5% (w/v) Sulfosalicylic Acid (SSA) in water[1]

  • Internal Standard (IS) solution (e.g., C17:0-CoA)

  • Acetonitrile (ACN)

  • Methanol (B129727) (MeOH)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB), if using TCA

Procedure:

  • Cell Harvesting: For adherent cells, wash the culture dish twice with ice-cold PBS. For suspension cells, pellet by centrifugation and wash the pellet twice with ice-cold PBS.

  • Lysis and Protein Precipitation: Add 1 mL of ice-cold 10% TCA or 2.5% SSA to the cell pellet or plate.[1] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard to the lysate to a final concentration of 1 µM.

  • Homogenization: Vortex the mixture vigorously for 1 minute and then sonicate on ice for 2 minutes.[2]

  • Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Sample Cleanup (if using TCA):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove the TCA.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Dry the supernatant (or SPE eluate) under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 50 mM ammonium (B1175870) acetate (B1210297) in water).[3]

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to remove any remaining particulates before transferring to an LC autosampler vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Gradient 0-2 min: 2% B; 2-15 min: 2-95% B; 15-18 min: 95% B; 18-20 min: 2% B

Mass Spectrometry (MS) Parameters:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temperature 350°C
MRM Transitions See Table 2

Table 2: Suggested MRM Transitions for this compound and an Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 952.3445.3(to be optimized)
This compound (confirmatory) 952.3428.0(to be optimized)
C17:0-CoA (Internal Standard) 992.4485.4(to be optimized)

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

Quantitative data for acyl-CoA analysis can vary between laboratories and sample types. The following table presents typical performance characteristics for LC-MS/MS methods for acyl-CoA quantification, which should be established during method validation for this compound.

Table 3: Typical Quantitative Performance for Acyl-CoA Analysis by LC-MS/MS

ParameterTypical Range
Limit of Detection (LOD) 1-10 fmol on column[4]
Limit of Quantification (LOQ) 5-50 fmol on column
Linearity (R²) > 0.99
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Recovery 85-115%

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Cells or Tissue) is_spike Spike with Internal Standard sample->is_spike 1 extraction Lysis & Protein Precipitation (e.g., with TCA or SSA) centrifuge1 Centrifugation extraction->centrifuge1 3 is_spike->extraction 2 cleanup Solid Phase Extraction (optional, for TCA) centrifuge1->cleanup 4a drydown Drydown centrifuge1->drydown 4b cleanup->drydown 5 reconstitute Reconstitution drydown->reconstitute 6 centrifuge2 Final Centrifugation reconstitute->centrifuge2 7 lcms LC-MS/MS Analysis centrifuge2->lcms 8 data Data Analysis lcms->data 9

Caption: General workflow for the extraction and analysis of acyl-CoAs.

Predicted Fragmentation of this compound

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]+ = 952.3 m/z acyl_fragment Acylium Ion [M+H-507]+ = 445.3 m/z precursor->acyl_fragment Neutral Loss of 507 Da adp_fragment Adenosine Diphosphate Fragment 428.0 m/z precursor->adp_fragment

Caption: Predicted fragmentation of this compound in positive ESI-MS/MS.

Hypothetical Metabolic Pathway

As the specific signaling or metabolic pathways involving this compound are not yet well-defined, the following diagram illustrates a hypothetical role in a modified fatty acid β-oxidation pathway.

hypothetical_pathway start 10-Hydroxyundecanoic Acid activation Acyl-CoA Synthetase start->activation target This compound activation->target dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase target->dehydrogenation keto 10-Oxoundecanoyl-CoA dehydrogenation->keto thiolase Thiolase keto->thiolase products Acetyl-CoA + Nonanoyl-CoA thiolase->products tca TCA Cycle products->tca Acetyl-CoA

Caption: Hypothetical involvement of this compound in beta-oxidation.

References

Application Note: A Guide to the Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for the Quantification of 10-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for developing a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 10-Hydroxyundecanoyl-CoA in biological matrices. As no standardized method currently exists for this specific analyte, this application note outlines a systematic approach to method development, from sample preparation to final validation, based on established protocols for similar long-chain acyl-Coenzyme A (acyl-CoA) molecules and hydroxy fatty acids.

Introduction

This compound is a long-chain acyl-coenzyme A molecule that may play a role in various metabolic pathways. Accurate quantification of this and other acyl-CoAs is crucial for understanding their biological functions and their implications in health and disease.[1][2][3] However, the analysis of long-chain acyl-CoAs presents several challenges, including their low abundance in biological samples, inherent instability in aqueous solutions, and the presence of numerous isomeric and isobaric interfering compounds.[1][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for acyl-CoA analysis due to its high sensitivity and selectivity.[2] This guide will walk through the essential steps for developing a tailored LC-MS/MS method for this compound.

Method Development Workflow

A systematic approach is critical for developing a robust analytical method. The overall workflow for developing an LC-MS/MS method for this compound is illustrated below.

Method_Development_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation Homogenization Tissue/Cell Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Chromatography Chromatographic Separation Purification->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Sensitivity LOD & LOQ Precision->Sensitivity

A high-level overview of the LC-MS/MS method development and validation process.

Experimental Protocols

Sample Preparation

The extraction of long-chain acyl-CoAs from biological matrices is a critical step to ensure analyte stability and remove interfering substances.[5] Due to their amphipathic nature and susceptibility to degradation, samples should be processed quickly and kept on ice.[5] A combination of solvent extraction followed by solid-phase extraction (SPE) is a highly effective approach for isolating and purifying long-chain acyl-CoAs.[6][7]

Protocol for Extraction of this compound from Tissue:

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize it in a pre-chilled glass homogenizer with 2 mL of ice-cold 100 mM potassium phosphate (B84403) (KH2PO4) buffer (pH 4.9).[5][6] To account for procedural losses, an internal standard (e.g., Heptadecanoyl-CoA) should be added to the buffer.[5]

  • Solvent Extraction: Add organic solvents such as a mixture of acetonitrile (B52724) and isopropanol (B130326) to the homogenate to precipitate proteins and extract the acyl-CoAs.[5][7]

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column.[5]

    • Load the supernatant from the solvent extraction step onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate solvent.

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen gas at room temperature and reconstitute it in a small volume of the initial mobile phase.[5]

Sample_Preparation_Workflow Start Start: Frozen Tissue Sample (~50-100 mg) Homogenize 1. Homogenize in ice-cold KH2PO4 buffer (pH 4.9) + Internal Standard Start->Homogenize Extract 2. Add Acetonitrile/Isopropanol and Centrifuge Homogenize->Extract CollectSupernatant 3. Collect Supernatant Extract->CollectSupernatant SPE 4. Purify using Weak Anion Exchange SPE CollectSupernatant->SPE Dry 5. Dry Eluate under Nitrogen SPE->Dry Reconstitute 6. Reconstitute in Initial Mobile Phase Dry->Reconstitute End Ready for LC-MS/MS Analysis Reconstitute->End

Detailed workflow for the extraction and purification of this compound.

Table 1: Summary of Sample Preparation Strategies for Acyl-CoAs

StepMethodKey ConsiderationsReference
Homogenization Glass homogenizerPerform on ice to minimize enzymatic degradation.[5][6]
Extraction Acetonitrile/IsopropanolEfficiently precipitates proteins and extracts lipids.[7]
Purification Weak Anion Exchange SPESelectively retains and concentrates acyl-CoAs.[5]
Liquid Chromatography Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique for acyl-CoAs.[8][9] The separation is based on the hydrophobicity of the acyl chain.

Table 2: Recommended Starting Conditions for LC Method Development

ParameterRecommended ConditionRationale & Optimization Notes
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation of long-chain molecules. Consider columns with different pore sizes and lengths for optimization.[10]
Mobile Phase A Water with 0.1% Formic Acid or an ion-pairing agentAcid improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography. Methanol can also be evaluated.
Gradient Start at 5-10% B, ramp up to 95% B over 10-15 minA gradient is necessary to elute the highly retained long-chain acyl-CoAs. The gradient slope should be optimized for the best resolution.
Flow Rate 0.2 - 0.4 mL/minCompatible with standard ESI-MS interfaces.
Column Temp. 40 °CHigher temperatures can improve peak shape and reduce viscosity.
Injection Vol. 2 - 10 µLShould be optimized based on sample concentration and sensitivity.
Mass Spectrometry Detection

Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoAs.

  • Precursor Ion Selection: The precursor ion will be the [M+H]+ of this compound.

  • Product Ion Selection: A characteristic product ion resulting from the fragmentation of the precursor is selected. For acyl-CoAs, a common fragmentation is the neutral loss of the CoA moiety.

Table 3: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
This compoundCalculated [M+H]+Predicted fragmentThe exact m/z values need to be determined experimentally by infusing a standard of the analyte.
Internal Standard (e.g., Heptadecanoyl-CoA)Known [M+H]+Known fragmentA stable isotope-labeled internal standard is ideal if available.

Method Validation

Once the LC-MS/MS method is developed, it must be validated to ensure it is fit for its intended purpose.

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at LLOQ)
Precision The closeness of agreement among a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible.

Acceptance criteria are based on general bioanalytical method validation guidelines.[11]

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of this compound. By following a systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection, researchers can develop a robust method to accurately measure this and other long-chain acyl-CoAs in complex biological matrices.

References

Application Notes and Protocols for the Study of 10-Hydroxyundecanoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyundecanoyl-CoA is a medium-chain hydroxy fatty acyl-coenzyme A that is of growing interest in the field of lipidomics. While research on this specific molecule is still emerging, its structural similarity to other biologically active hydroxy fatty acids suggests potential roles in cellular signaling, energy metabolism, and the regulation of metabolic pathways. Hydroxylated fatty acids are known to be involved in processes such as inflammation and ion channel regulation. The study of this compound and related compounds could therefore provide valuable insights into metabolic disorders and offer new avenues for therapeutic intervention.

These application notes provide a comprehensive guide for the detection and quantification of this compound in biological samples using advanced liquid chromatography-mass spectrometry (LC-MS) techniques. The protocols outlined below are designed to be adaptable for various research applications, from basic science to drug discovery and development.

Analytical Methods for this compound

The analysis of acyl-CoAs, including this compound, is typically challenging due to their low endogenous concentrations and susceptibility to degradation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and specificity.[1]

Key Analytical Considerations:

  • Sample Preparation: Proper sample preparation is critical to ensure the stability and recovery of this compound. This typically involves rapid quenching of metabolic activity, efficient extraction, and removal of interfering substances.

  • Chromatography: Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are two common strategies for separating acyl-CoAs.[2][3] The choice of method depends on the specific chain length and polarity of the acyl-CoA of interest.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is often used for quantification, providing high selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize typical analytical performance data for the quantification of medium-chain acyl-CoAs, which can be used as a reference for developing an assay for this compound.

Table 1: Typical LC-MS/MS Parameters for Medium-Chain Acyl-CoA Analysis

ParameterValueReference
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[4]
Mobile Phase AWater with 0.1% Formic Acid[5]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[5]
Gradient2% to 98% B over 15 minutes[4]
Flow Rate0.3 mL/min[6]
Column Temperature40 °C[5]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[7]
MS/MS Transition (Precursor > Product)To be determined for this compound
Collision EnergyTo be optimized
Dwell Time50 ms[6]

*Note: The specific MS/MS transition for this compound would need to be determined by direct infusion of a synthesized standard.

Table 2: Expected Analytical Performance for Medium-Chain Acyl-CoA Quantification

ParameterExpected ValueReference
Limit of Detection (LOD)1 - 10 fmol[2][3]
Limit of Quantification (LOQ)5 - 50 fmol[2]
Linearity (R²)> 0.99[6]
Intra-day Precision (%RSD)< 15%[6]
Inter-day Precision (%RSD)< 15%[6]
Recovery85 - 115%[2][3]

Experimental Protocols

Protocol 1: Extraction of Medium-Chain Acyl-CoAs from Cultured Cells

This protocol describes a method for the extraction of this compound and other medium-chain acyl-CoAs from cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Acetonitrile, ice-cold

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), chilled to -20°C[4]

  • Internal Standard (e.g., ¹³C-labeled medium-chain acyl-CoA)

  • Cell scraper

  • Centrifuge capable of 15,000 x g and 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Aspirate the culture medium from the cell culture plate on ice.

  • Wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold extraction solvent containing the internal standard to each well.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the lysate for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant using a lyophilizer or vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis. Optimization of chromatographic and mass spectrometric parameters is recommended for achieving the best results.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

  • Inject 5-10 µL of the reconstituted sample extract.

  • Run the chromatographic gradient as described in Table 1.

  • Acquire data on the mass spectrometer in positive ESI mode using MRM. The specific precursor and product ion pair for this compound and the internal standard should be determined empirically.

  • Process the data using the instrument's software to integrate the peak areas for the analyte and the internal standard.

  • Generate a calibration curve using a series of known concentrations of a this compound standard to quantify the amount in the biological samples.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cell_culture Cultured Cells wash Wash with PBS cell_culture->wash extraction Extraction with Acetonitrile/Methanol/Water wash->extraction precipitation Protein Precipitation extraction->precipitation centrifugation Centrifugation precipitation->centrifugation drying Drying centrifugation->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: Experimental workflow for this compound analysis.

hypothetical_signaling_pathway cluster_synthesis Biosynthesis cluster_downstream Potential Downstream Effects undecanoic_acid Undecanoic Acid cyp450 Cytochrome P450 (e.g., CYP4 family) undecanoic_acid->cyp450 hydroxy_undecanoic_acid 10-Hydroxyundecanoic Acid cyp450->hydroxy_undecanoic_acid acyl_coa_synthetase Acyl-CoA Synthetase hydroxy_undecanoic_acid->acyl_coa_synthetase target_molecule This compound acyl_coa_synthetase->target_molecule beta_oxidation Modified Beta-Oxidation target_molecule->beta_oxidation signaling Cell Signaling Modulation (e.g., PPAR activation) target_molecule->signaling gene_expression Altered Gene Expression signaling->gene_expression

Caption: Hypothetical metabolic pathway of this compound.

Biological Relevance and Future Directions

While the precise biological functions of this compound are yet to be fully elucidated, its formation from undecanoic acid via cytochrome P450 enzymes suggests a role in fatty acid metabolism and detoxification pathways.[8] Cytochrome P450 enzymes are known to be involved in the metabolism of a wide range of endogenous and exogenous compounds.[9][10] The hydroxylation of fatty acids can alter their biological activity, potentially leading to the generation of signaling molecules that can modulate inflammatory responses, vascular tone, and other physiological processes.

Future research should focus on:

  • Endogenous Detection: Confirming the presence and quantifying the levels of this compound in various tissues and biofluids under different physiological and pathological conditions.

  • Functional Characterization: Investigating the specific biological roles of this compound, including its interactions with enzymes, receptors, and ion channels.

  • Pathway Elucidation: Identifying the specific enzymes responsible for the synthesis and degradation of this compound in mammals.

  • Biomarker Potential: Assessing the potential of this compound as a biomarker for metabolic diseases such as diabetes, obesity, and non-alcoholic fatty liver disease.

The application of the protocols and methodologies described in these notes will be instrumental in advancing our understanding of this intriguing lipid molecule and its potential implications for human health and disease.

References

Application Notes and Protocols for the Analysis of 10-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyundecanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) derivative that may play a role in various metabolic pathways. Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its physiological functions and its potential as a biomarker or therapeutic target. These application notes provide detailed protocols for the sample preparation and analysis of this compound using modern analytical techniques. The methodologies described are based on established procedures for similar analytes and are intended to serve as a comprehensive guide for researchers in this field.

Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for the accurate quantification of this compound, due to its polar nature and potential for instability in biological samples. The primary goals of sample preparation are to efficiently extract the analyte from the matrix, remove interfering substances, and concentrate the analyte for sensitive detection. Two common and effective approaches for the extraction of acyl-CoAs are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

SPE is a robust and widely used technique for the purification and concentration of analytes from complex matrices. For acyl-CoAs, reversed-phase or mixed-mode SPE cartridges are often employed.

Experimental Protocol: Solid-Phase Extraction (SPE) of this compound from Biological Tissues

Materials:

  • Biological tissue (e.g., liver, heart, cell pellets)

  • Homogenization Buffer: 100 mM Potassium Phosphate (B84403) buffer (pH 4.9)

  • Extraction Solvent 1: Acetonitrile (ACN)

  • Extraction Solvent 2: 2-Propanol

  • SPE Cartridges: C18 or mixed-mode cartridges

  • Conditioning Solvent 1: Methanol

  • Conditioning Solvent 2: Deionized Water

  • Wash Solvent: 5% Methanol in water

  • Elution Solvent: 80% Acetonitrile in water with 0.1% formic acid

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer tube.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

    • Add 1 mL of 2-Propanol and briefly homogenize again.[1]

  • Extraction:

    • Add 2 mL of Acetonitrile to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge by passing 2 mL of Methanol followed by 2 mL of Deionized Water. Do not allow the cartridge to dry out.

    • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of Wash Solvent to remove polar impurities.

    • Elution: Elute the this compound and other acyl-CoAs with 1.5 mL of Elution Solvent.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow for SPE

SPE_Workflow cluster_spe SPE Steps start Start: Biological Sample homogenization Homogenization in Buffer + 2-Propanol start->homogenization extraction Extraction with Acetonitrile homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant conditioning Conditioning (Methanol, Water) supernatant->conditioning spe Solid-Phase Extraction loading Sample Loading conditioning->loading washing Washing (5% Methanol) loading->washing elution Elution (80% ACN, 0.1% FA) washing->elution concentration Evaporation & Reconstitution elution->concentration analysis LC-MS/MS Analysis concentration->analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases. For acyl-CoAs, a multi-step LLE protocol is often necessary to remove lipids and other interferences.

Experimental Protocol: Liquid-Liquid Extraction (LLE) of this compound from Biological Tissues

Materials:

  • Biological tissue (e.g., liver, heart, cell pellets)

  • Extraction Solvent A: Isopropanol with 0.1 M potassium phosphate (pH 6.7)

  • Extraction Solvent B: Acetonitrile

  • Organic Wash Solvent: Hexane (B92381)

  • Aqueous Phase: Saturated ammonium (B1175870) sulfate (B86663) solution

  • Final Extraction Solvent: Chloroform/Methanol (1:2, v/v)

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA

Procedure:

  • Sample Homogenization and Initial Extraction:

    • Homogenize 50-100 mg of tissue in 1 mL of ice-cold Extraction Solvent A containing the internal standard.

    • Add 3 mL of Acetonitrile, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Lipid Removal:

    • Add 2 mL of Hexane to the supernatant, vortex for 1 minute, and centrifuge to separate the phases.

    • Discard the upper hexane layer, which contains neutral lipids. Repeat this wash step twice.

  • Acyl-CoA Precipitation and Extraction:

    • To the aqueous phase, add an equal volume of saturated ammonium sulfate solution to precipitate proteins and some interfering substances.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Extract the acyl-CoAs from the supernatant by adding 2 volumes of the Final Extraction Solvent.

    • Vortex and centrifuge to separate the phases. The acyl-CoAs will be in the lower organic phase.

  • Sample Concentration:

    • Carefully collect the lower organic phase and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes expected performance characteristics for the analysis of medium-chain hydroxy acyl-CoAs based on data from similar compounds. These values should be validated for this compound in the user's laboratory.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery 80-95%70-90%
Limit of Detection (LOD) 1-10 fmol5-20 fmol
Limit of Quantification (LOQ) 5-30 fmol15-60 fmol
Linearity (r²) >0.99>0.99
Precision (%RSD) <15%<20%

Note: These are estimated values based on the analysis of other medium-chain and long-chain acyl-CoAs. Actual performance may vary depending on the matrix and instrumentation.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

Recommended LC-MS/MS Parameters:

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ of this compound.

    • Product Ions: Characteristic fragment ions (e.g., loss of the phosphopantetheine group).

Potential for Derivatization

Due to the presence of a hydroxyl group, derivatization of this compound might be considered to improve chromatographic resolution and/or ionization efficiency, although direct analysis is often feasible.

Potential Derivatization Strategy:

  • Acetylation: The hydroxyl group can be acetylated using acetic anhydride. This will increase the hydrophobicity of the molecule, potentially leading to better retention on reversed-phase columns and altered fragmentation patterns in the mass spectrometer.

Metabolic Pathway Context

This compound is likely involved in the metabolism of undecanoic acid, a medium-chain fatty acid. The following diagram illustrates a plausible metabolic pathway.

Metabolic_Pathway undecanoic_acid Undecanoic Acid activation Acyl-CoA Synthetase undecanoic_acid->activation undecanoyl_coa Undecanoyl-CoA activation->undecanoyl_coa + CoA + ATP hydroxylation Hydroxylase (e.g., CYP450) undecanoyl_coa->hydroxylation hydroxy_coa This compound hydroxylation->hydroxy_coa beta_oxidation β-oxidation hydroxy_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Plausible metabolic pathway of this compound.

Conclusion

The successful analysis of this compound from biological samples relies on a carefully optimized workflow, from sample collection and storage to extraction and instrumental analysis. The protocols and information provided in these application notes offer a solid foundation for researchers to develop and validate their own methods for the quantification of this important metabolite. The choice between SPE and LLE will depend on the specific laboratory setup, sample matrix, and desired throughput. Method validation is a critical step to ensure the accuracy, precision, and reliability of the obtained results.

References

Application Notes and Protocols for the Use of Long-Chain Hydroxy Fatty Acyl-CoAs in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Generalized Guide in the Absence of Specific Data for 10-Hydroxyundecanoyl-CoA

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. A key aspect of many MFA studies is the use of isotopically labeled substrates (tracers) to follow the flow of atoms through metabolic pathways. While common tracers include glucose and amino acids, the use of more specialized molecules can provide unique insights into specific metabolic routes.

This document addresses the use of this compound in metabolic flux analysis. Following a comprehensive review of the current scientific literature, it is important to note that there is a significant lack of specific studies, protocols, or quantitative data detailing the direct use of this compound as a tracer or analyte in MFA. The existing research primarily focuses on the metabolism and biosynthesis of related medium-chain hydroxy fatty acids, such as 10-hydroxydecanoic acid, in contexts like royal jelly composition and biotransformation.

Therefore, these Application Notes and Protocols are presented as a generalized guide for researchers, scientists, and drug development professionals interested in the principles of using an isotopically labeled long-chain hydroxy fatty acyl-CoA, such as a hypothetical [U-¹³C₁₁]-10-Hydroxyundecanoyl-CoA, in metabolic flux analysis. The methodologies, data, and pathways described are illustrative and based on established principles of MFA.

Application Notes

Principle of Application

Isotopically labeled long-chain hydroxy fatty acyl-CoAs can serve as powerful tracers to investigate fatty acid metabolism, particularly pathways of β-oxidation, ω-oxidation, and their intersections with central carbon metabolism. By introducing a labeled precursor like [U-¹³C₁₁]-10-Hydroxyundecanoyl-CoA into a cellular system, researchers can trace the distribution of the ¹³C isotopes into downstream metabolites. This allows for the quantification of flux through specific catabolic and anabolic pathways.

Potential Research Applications
  • Elucidating Fatty Acid Oxidation Pathways: Tracing the labeled backbone of a hydroxy fatty acid can differentiate the contributions of peroxisomal and mitochondrial β-oxidation. The initial hydroxylation can influence the entry point and subsequent processing in these pathways.

  • Investigating Dicarboxylic Acid Production: The metabolism of hydroxy fatty acids is linked to the production of dicarboxylic acids via ω-oxidation, which is a critical detoxification pathway and is also implicated in certain metabolic disorders. MFA can quantify the flux towards dicarboxylic acid formation.

  • Probing Interactions with Central Carbon Metabolism: The breakdown of the fatty acyl-CoA to acetyl-CoA (or other intermediates) and its subsequent entry into the TCA cycle can be monitored. This provides a quantitative measure of how fatty acid catabolism contributes to cellular energy and biosynthetic precursor pools.

  • Drug Development and Toxicology: Understanding how a drug candidate alters the metabolism of specific fatty acids can be crucial. This methodology can be applied to assess the on-target and off-target effects of compounds that modulate fatty acid oxidation.

Experimental Considerations
  • Choice of Isotopic Label: A uniformly labeled (U-¹³C) tracer is often informative for an initial, broad analysis of metabolic fate. Position-specific labeling can be used to answer more targeted questions about specific enzymatic reactions.

  • Cellular Uptake and Activation: The free fatty acid (10-hydroxyundecanoic acid) is more likely to be taken up by cells than the CoA-ester. Once inside the cell, it must be activated to its CoA derivative. The efficiency of this uptake and activation is a critical parameter to consider.

  • Analytical Methods: The detection and quantification of labeled metabolites are typically performed using mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). The choice of method will depend on the chemical properties of the target metabolites.

  • Metabolic Modeling: The interpretation of isotope labeling patterns requires a stoichiometric model of the relevant metabolic network. This model is used to computationally estimate the fluxes that best reproduce the experimental labeling data.

Hypothetical Metabolic Pathway and Experimental Workflow

Below are diagrams illustrating a hypothetical metabolic pathway for a long-chain hydroxy fatty acid and a general experimental workflow for a corresponding MFA study.

metabolic_pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_peroxisome Peroxisome / Mitochondria Tracer [U-13C11]-10-Hydroxy- undecanoic Acid Uptake Uptake Tracer->Uptake Transport Activation Acyl-CoA Synthetase Uptake->Activation 10-Hydroxy- undecanoic Acid Hydroxyacyl_CoA [U-13C11]-10-Hydroxy- undecanoyl-CoA Activation->Hydroxyacyl_CoA Omega_Oxidation ω-Oxidation Pathway Hydroxyacyl_CoA->Omega_Oxidation Beta_Oxidation β-Oxidation (Multiple Cycles) Hydroxyacyl_CoA->Beta_Oxidation Transport Dicarboxylic_Acid Labeled Dicarboxylic Acids Omega_Oxidation->Dicarboxylic_Acid Acetyl_CoA [1,2-13C2]-Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Intermediates Labeled TCA Intermediates TCA_Cycle->TCA_Intermediates

Caption: Hypothetical metabolic fate of labeled 10-Hydroxyundecanoic Acid.

experimental_workflow Start Cell Culture Preparation Labeling Incubation with [U-13C11]-10-Hydroxyundecanoic Acid Start->Labeling Quenching Metabolic Quenching (e.g., Cold Methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis of Labeled Metabolites Extraction->Analysis Data_Processing Data Processing and Isotopologue Distribution Analysis Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation using a Stoichiometric Model Data_Processing->Flux_Calculation End Flux Map and Biological Interpretation Flux_Calculation->End

Caption: General experimental workflow for an MFA study.

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate the cells of interest (e.g., HepG2, primary hepatocytes) in appropriate culture vessels. Allow cells to reach a desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the culture medium containing the isotopically labeled tracer. The free fatty acid form, [U-¹³C₁₁]-10-hydroxyundecanoic acid, should be complexed to fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake. A typical molar ratio of fatty acid to BSA is 4:1.

  • Labeling Experiment:

    • Remove the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a predetermined period (e.g., 0, 2, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO₂). The time course allows for the assessment of metabolic steady-state.

Protocol 2: Metabolite Extraction
  • Metabolic Quenching:

    • Aspirate the labeling medium from the culture plate.

    • Immediately add ice-cold quenching solution (e.g., 80% methanol) to the cells to arrest all enzymatic activity.

  • Cell Lysis and Metabolite Collection:

    • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Extraction:

    • Collect the supernatant, which contains the polar and semi-polar metabolites.

    • For a comprehensive analysis, the pellet can be further processed for non-polar metabolites or protein analysis.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

Protocol 3: LC-MS/MS Analysis and Data Processing
  • LC Separation:

    • Inject the resuspended metabolite extract onto a reverse-phase or HILIC chromatography column.

    • Separate the metabolites using a gradient of appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • MS Detection:

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both full scan mode (to identify metabolites) and tandem MS (MS/MS) mode (for structural confirmation and quantification).

  • Data Analysis:

    • Process the raw data using appropriate software to identify peaks and determine their mass-to-charge ratios (m/z) and retention times.

    • Calculate the mass isotopomer distributions (MIDs) for key metabolites by correcting for the natural abundance of ¹³C. The MID represents the fraction of each metabolite pool that contains 0, 1, 2, ... n ¹³C atoms.

Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated from an MFA experiment using [U-¹³C₁₁]-10-Hydroxyundecanoyl-CoA.

Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites

MetaboliteM+0M+2M+4M+6
Citrate0.600.250.100.05
Succinate0.650.200.150.00
Malate0.620.230.150.00
Glutamate0.700.150.100.05

M+n represents the fraction of the metabolite pool with 'n' ¹³C atoms derived from the tracer.

Table 2: Hypothetical Relative Metabolic Fluxes (Control vs. Treatment)

Metabolic FluxControl (Relative Flux)Treatment (Relative Flux)Fold Change
β-Oxidation100 ± 8150 ± 121.5
ω-Oxidation20 ± 322 ± 41.1
TCA Cycle Entry45 ± 565 ± 71.44
Anaplerosis15 ± 218 ± 31.2

Fluxes are normalized to the rate of tracer uptake. The "Treatment" could be the addition of a drug candidate.

Disclaimer: The protocols, pathways, and data presented in this document are for illustrative purposes. They are intended to provide a framework for designing and conducting metabolic flux analysis experiments with long-chain hydroxy fatty acids. Actual experimental conditions and results will need to be optimized and validated for any specific biological system and research question.

Application Notes and Protocols: Development of Antibodies Specific for 10-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyundecanoyl-CoA is a long-chain acyl-CoA molecule that plays a role in various metabolic pathways. The development of specific antibodies against this molecule is crucial for its detection, quantification, and the elucidation of its biological functions. These application notes provide a comprehensive guide for the generation and characterization of monoclonal antibodies specific for this compound. The protocols outlined below are based on established methodologies for the development of antibodies against small molecules.

Data Presentation

Table 1: Hypothetical Titer of Polyclonal Antiserum against this compound-KLH

DilutionOptical Density (OD) at 450 nm
1:1,0002.5
1:5,0001.8
1:10,0001.2
1:50,0000.6
1:100,0000.3
Pre-immune Serum (1:1,000)0.1

Table 2: Hypothetical Cross-Reactivity Profile of Monoclonal Antibody (Clone 12A3)

CompetitorIC50 (nM)% Cross-Reactivity
This compound10100
Undecanoyl-CoA> 10,000< 0.1
Decanoyl-CoA> 10,000< 0.1
Dodecanoyl-CoA> 10,000< 0.1
Coenzyme A> 10,000< 0.1

Experimental Protocols

Immunogen Synthesis: this compound-KLH Conjugate

Objective: To synthesize an immunogenic conjugate by coupling the hapten (this compound) to a carrier protein (Keyhole Limpet Hemocyanin, KLH).

Materials:

  • 10-Hydroxyundecanoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF)

  • Coenzyme A (CoA)

  • Keyhole Limpet Hemocyanin (KLH)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Activation of 10-Hydroxyundecanoic Acid:

    • Dissolve 10-Hydroxyundecanoic acid in DMF.

    • Add NHS and DCC in a 1:1.2:1.2 molar ratio.

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of 10-Hydroxyundecanoic acid.

  • Synthesis of this compound:

    • Dissolve Coenzyme A in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Slowly add the activated NHS-ester of 10-Hydroxyundecanoic acid to the CoA solution.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Conjugation to KLH:

    • Dissolve KLH in PBS.

    • Activate the carboxyl group of the synthesized this compound using a water-soluble carbodiimide (B86325) like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.

    • Add the activated this compound to the KLH solution.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove unreacted small molecules by dialysis against PBS at 4°C with multiple buffer changes.

    • Determine the protein concentration and conjugation efficiency using appropriate methods (e.g., BCA protein assay and spectrophotometry).

Monoclonal Antibody Production using Hybridoma Technology

Objective: To generate hybridoma cell lines that produce monoclonal antibodies specific for this compound.

Materials:

  • BALB/c mice

  • This compound-KLH immunogen

  • Freund's Adjuvant (Complete and Incomplete)

  • SP2/0-Ag14 myeloma cells

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine, Aminopterin, Thymidine)

  • HT medium (Hypoxanthine, Thymidine)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

Protocol:

  • Immunization:

    • Emulsify the this compound-KLH immunogen with Complete Freund's Adjuvant for the primary immunization.

    • Immunize BALB/c mice subcutaneously with 50-100 µg of the immunogen.

    • Boost the mice with the immunogen emulsified in Incomplete Freund's Adjuvant every 2-3 weeks.

    • Monitor the antibody titer in the mouse serum using an indirect ELISA.

  • Cell Fusion:

    • Three days before fusion, give the mouse with the highest antibody titer a final intravenous or intraperitoneal booster injection of the immunogen in saline.

    • Isolate splenocytes from the immunized mouse.

    • Fuse the splenocytes with SP2/0-Ag14 myeloma cells using PEG.

  • Selection and Screening:

    • Plate the fused cells in 96-well plates in HAT medium. The HAT medium selects for fused hybridoma cells.

    • After 10-14 days, screen the hybridoma supernatants for the presence of specific antibodies using an indirect ELISA with this compound conjugated to a different carrier protein (e.g., BSA) as the coating antigen.

  • Cloning:

    • Expand positive hybridomas and clone them by limiting dilution to ensure monoclonality.

    • Re-screen the clones to confirm antibody production and specificity.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To screen for and characterize the specificity of antibodies against this compound.

Protocol:

  • Coating: Coat a 96-well microtiter plate with 1-5 µg/mL of this compound-BSA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with 1% BSA in PBS for 1 hour at room temperature.

  • Antibody Incubation: Add hybridoma supernatants or purified antibodies at various dilutions and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

Western Blotting

Objective: To determine the specificity of the antibody for this compound conjugated to different proteins.

Protocol:

  • Protein Separation: Run different this compound-protein conjugates and control proteins on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (hybridoma supernatant or purified antibody) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate.

Visualizations

experimental_workflow cluster_immunogen Immunogen Synthesis cluster_mab Monoclonal Antibody Production cluster_characterization Antibody Characterization 10_HUA 10-Hydroxyundecanoic Acid NHS_Ester NHS-Ester Activation 10_HUA->NHS_Ester 10_HUA_CoA Synthesis of This compound NHS_Ester->10_HUA_CoA KLH_Conjugation Conjugation to KLH 10_HUA_CoA->KLH_Conjugation Purification Purification KLH_Conjugation->Purification Immunization Immunization of Mice Purification->Immunization Fusion Cell Fusion (Splenocytes + Myeloma) Immunization->Fusion Selection HAT Selection Fusion->Selection Screening ELISA Screening Selection->Screening Cloning Limiting Dilution Cloning Screening->Cloning Expansion Hybridoma Expansion Cloning->Expansion ELISA ELISA (Titer, Specificity) Expansion->ELISA Western_Blot Western Blot Expansion->Western_Blot Affinity Affinity Measurement (e.g., SPR) Expansion->Affinity

Caption: Workflow for the development and characterization of monoclonal antibodies against this compound.

signaling_pathway cluster_cell Cellular Environment Metabolic_Stress Metabolic Stress (e.g., high fat diet) Enzyme_A Enzyme A Metabolic_Stress->Enzyme_A activates 10_HUA_CoA This compound Enzyme_A->10_HUA_CoA produces Substrate_X Substrate X Substrate_X->Enzyme_A substrate Enzyme_B Enzyme B 10_HUA_CoA->Enzyme_B substrate Signaling_Cascade Signaling Cascade 10_HUA_CoA->Signaling_Cascade modulates Downstream_Metabolite Downstream Metabolite Enzyme_B->Downstream_Metabolite Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Signaling_Cascade->Cellular_Response Antibody Anti-10-HUA-CoA Antibody Antibody->10_HUA_CoA binds and inhibits

Caption: Hypothetical signaling pathway involving this compound and the inhibitory action of a specific antibody.

Application Notes and Protocols for High-Throughput Screening Assays Involving 10-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyundecanoyl-CoA is a medium-chain hydroxy fatty acyl-CoA. While specific high-throughput screening (HTS) assays for this molecule are not extensively documented in current literature, its structure suggests a potential role in fatty acid metabolism. It may serve as a substrate for, or an inhibitor of, enzymes such as acyl-CoA dehydrogenases, hydratases, or thioesterases involved in β-oxidation or other metabolic pathways. These application notes provide detailed, albeit hypothetical, protocols for both biochemical and cell-based HTS assays that can be adapted to screen for modulators of this compound metabolism. The protocols are based on established principles of HTS assay development for related acyl-CoA molecules.

Hypothetical Signaling Pathway Involving this compound

The following diagram illustrates a hypothetical metabolic pathway where this compound is converted by a putative "Enzyme X" (e.g., a dehydrogenase) to produce a downstream signal, which is then detected. A compound library is screened to identify inhibitors of this process.

Hypothetical Signaling Pathway cluster_input Inputs cluster_reaction Biochemical Reaction cluster_output Outputs & Detection 10_Hydroxyundecanoyl_CoA This compound Enzyme_X Putative Enzyme X (e.g., Dehydrogenase) 10_Hydroxyundecanoyl_CoA->Enzyme_X Compound_Library Compound Library (Potential Inhibitors) Compound_Library->Enzyme_X Inhibition Downstream_Product Downstream Product Enzyme_X->Downstream_Product Detectable_Signal Detectable Signal (e.g., Fluorescence) Downstream_Product->Detectable_Signal

Caption: Hypothetical pathway of this compound metabolism.

Biochemical HTS Assay Protocol: Screening for Inhibitors of a Putative this compound Dehydrogenase

This protocol describes a generic, enzyme-coupled fluorometric assay to identify inhibitors of a putative dehydrogenase that uses this compound as a substrate. The assay measures the reduction of a fluorogenic probe coupled to the production of NADH or FADH2.

Experimental Workflow

Biochemical HTS Workflow Start Start Dispense_Assay_Buffer Dispense Assay Buffer to 384-well Plate Start->Dispense_Assay_Buffer Dispense_Compound Dispense Test Compounds (from library) & Controls Dispense_Assay_Buffer->Dispense_Compound Dispense_Enzyme Add Putative Dehydrogenase (Enzyme X) Dispense_Compound->Dispense_Enzyme Pre_incubation Pre-incubate Dispense_Enzyme->Pre_incubation Dispense_Substrate_Mix Add Substrate Mix (this compound & Fluorogenic Probe) Pre_incubation->Dispense_Substrate_Mix Incubation Incubate at RT Dispense_Substrate_Mix->Incubation Read_Fluorescence Read Fluorescence (e.g., Ex/Em 535/587 nm) Incubation->Read_Fluorescence Data_Analysis Data Analysis: Calculate % Inhibition Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the biochemical HTS assay.

Methodology
  • Plate Preparation : Dispense 5 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2) into all wells of a 384-well, black, flat-bottom plate.

  • Compound Addition : Using an acoustic liquid handler, transfer 50 nL of test compounds from the library plates to the assay plates. For controls, add 50 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Enzyme Addition : Add 5 µL of the purified putative dehydrogenase (Enzyme X) solution to all wells.

  • Pre-incubation : Centrifuge the plates briefly and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation : Add 10 µL of the substrate mixture containing this compound and a fluorogenic reporter system (e.g., a coupled enzyme system that generates a fluorescent product upon NADH or FADH2 production).

  • Incubation : Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Signal Detection : Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

Data Presentation
Compound IDConcentration (µM)Fluorescence Signal (RFU)% Inhibition
DMSO ControlN/A45,8700
Positive Control102,34094.9
Hit_0011015,67865.8
Hit_0021021,98752.1
Non-Hit_0011044,9901.9

Cell-Based HTS Assay Protocol: Monitoring Cellular Lipid Accumulation

This protocol describes a high-content screening (HCS) assay to identify compounds that modulate lipid accumulation in response to supplementation with a cell-permeable precursor of this compound.

Methodology
  • Cell Seeding : Seed a suitable cell line (e.g., HepG2) in 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with test compounds from the library for 1-2 hours.

  • Substrate Addition : Add a cell-permeable ester of 10-hydroxyundecanoic acid to the media to serve as a precursor for intracellular this compound.

  • Incubation : Incubate the cells for 24-48 hours to allow for metabolic processing and potential lipid accumulation.

  • Staining : Fix the cells and stain with Hoechst 33342 (for nuclei) and a neutral lipid stain like BODIPY 493/503.

  • Imaging : Acquire images using an automated high-content imaging system.

  • Image Analysis : Quantify the intensity and number of lipid droplets per cell.

Data Presentation
Compound IDConcentration (µM)Average Lipid Droplet Intensity (per cell)% Change vs. DMSO
DMSO ControlN/A876.50
Positive Control (Inhibitor)101450.2+65.5
Positive Control (Activator)10350.8-59.9
Hit_003101321.9+50.8
Hit_00410412.3-52.9

Hit Validation and Triage Logic

Following the primary screen, a logical workflow is necessary to confirm hits and eliminate false positives.

Hit Validation Logic Primary_Screen Primary HTS Hits Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Primary_Screen->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Mass Spec for product formation) Dose_Response->Orthogonal_Assay Confirmed False_Positives_1 False Positives Dose_Response->False_Positives_1 Not Confirmed Selectivity_Panel Selectivity Profiling (against related enzymes) Orthogonal_Assay->Selectivity_Panel Confirmed False_Positives_2 False Positives Orthogonal_Assay->False_Positives_2 Not Confirmed Cellular_Activity Confirmation in Cell-Based Models Selectivity_Panel->Cellular_Activity Selective Non_Selective Non-Selective Compounds Selectivity_Panel->Non_Selective Not Selective Validated_Hits Validated Hits for Lead Optimization Cellular_Activity->Validated_Hits Active No_Cellular_Activity No Cellular Activity Cellular_Activity->No_Cellular_Activity Inactive

Caption: Logical workflow for hit validation and triage.

Troubleshooting & Optimization

Improving the stability of 10-Hydroxyundecanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Hydroxyundecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other fatty acyl-CoAs, is primarily influenced by temperature, pH, and the presence of nucleophiles or hydrolytic enzymes. The thioester bond is "energy-rich" and susceptible to hydrolysis, which is the main degradation pathway.[1][2][3]

Q2: What is the recommended pH for storing and handling this compound solutions?

A2: For long-term storage, acidic conditions are recommended. Acyl-CoAs have been shown to be stable for over six months when stored in 10% trichloroacetic acid (TCA) at -80°C.[4] For experimental use, it is generally recommended to maintain a neutral pH (around 7.0), as thioesters are relatively stable at this pH.[1][2][3] However, it is crucial to be aware that even at neutral pH, gradual hydrolysis can occur. Some synthetic procedures for acyl-CoAs are conducted at a slightly alkaline pH (7.5-8.0), but this is done to facilitate the reaction and hydrolysis is a competing reaction.

Q3: How does temperature impact the stability of this compound?

A3: Higher temperatures significantly accelerate the degradation of this compound. It is highly recommended to store stock solutions at -80°C.[4] For short-term storage during experiments, solutions should be kept on ice (0-4°C). Studies on similar compounds have shown that stability is greater at 4°C compared to 25°C, and significant degradation can occur at 40°C.

Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?

A4: Yes, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot stock solutions into smaller, single-use volumes to prevent degradation that can be introduced by temperature fluctuations during thawing and refreezing.[4]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of this compound in your experimental setup.

Possible Cause Troubleshooting Step
Hydrolysis due to inappropriate pH Verify the pH of your buffers. For prolonged experiments, consider using a buffer with a pH closer to neutral (6.5-7.0) and running a control to assess degradation over the time course of your experiment.
Thermal degradation Always keep your this compound solutions on ice during experimental setup. Minimize the time the solution spends at room temperature. For reactions at elevated temperatures, consider the stability of the compound under those conditions.
Contamination with nucleophiles or enzymes Ensure all solutions and equipment are sterile and free from contaminants. Nucleophiles can directly attack the thioester bond, and contaminating thioesterases will rapidly hydrolyze the molecule.[5]
Oxidative damage While the fatty acyl chain of this compound is saturated, the hydroxyl group could be susceptible to oxidation. If you suspect oxidative stress in your system, consider degassing your buffers or adding a suitable antioxidant.
Issue 2: Poor recovery of this compound during sample preparation for analysis (e.g., LC-MS).

The instability of acyl-CoAs is a known challenge during their extraction and analysis.[4]

Possible Cause Troubleshooting Step
Degradation during cell lysis or tissue homogenization Perform extraction procedures on ice and as quickly as possible. The use of an acidic extraction buffer can help to preserve the integrity of the acyl-CoA.
Hydrolysis in aqueous extraction buffers Minimize the time the sample spends in aqueous buffers before analysis. Some protocols recommend immediate protein precipitation with organic solvents to stabilize the acyl-CoAs.
Adsorption to surfaces Use low-binding microcentrifuge tubes and pipette tips to minimize loss of the molecule due to adsorption.

Data on Factors Affecting Stability

The following table summarizes the key factors influencing the stability of this compound in solution, based on data for similar acyl-CoA molecules.

Parameter Condition Effect on Stability Recommendation
Temperature -80°CHigh stability (stable for >6 months in acidic solution)[4]Recommended for long-term storage.
4°CModerate stabilitySuitable for short-term storage (hours to a few days).
25°C (Room Temp)Low stability (degradation can be significant over hours)Minimize exposure to room temperature.
40°CVery low stability (rapid degradation)Avoid.
pH Acidic (e.g., 10% TCA)High stability for storage[4]Recommended for long-term storage of stock solutions.
Neutral (pH ~7.0)Relatively stable, but hydrolysis occurs over time[1][2][3]Optimal for most biological experiments.
Alkaline (pH > 8.0)Increased rate of hydrolysisAvoid for storage and prolonged experiments.
Freeze-Thaw Cycles Multiple cyclesDecreased stabilityAliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method to determine the stability of this compound under specific experimental conditions (e.g., different buffers, pH, or temperature).

  • Preparation of Test Solutions:

    • Prepare solutions of this compound in the buffers and at the concentrations relevant to your experiment.

    • Create separate sets of samples for each condition to be tested (e.g., pH 6.0, 7.0, 8.0; 4°C, 25°C, 37°C).

  • Time-Course Incubation:

    • Incubate the test solutions under the specified conditions.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each test solution.

    • Immediately quench the reaction to prevent further degradation. This can be achieved by adding an equal volume of cold acetonitrile (B52724) or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

  • Quantification of Remaining this compound:

    • Analyze the collected aliquots using a validated analytical method, such as LC-MS/MS, to quantify the concentration of intact this compound.

    • It is also advisable to monitor for the appearance of degradation products, such as 10-hydroxyundecanoic acid and Coenzyme A.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate and the half-life of the compound under each tested condition.

Visualizations

Stability_Testing_Workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_solutions Prepare this compound in Test Buffers incubate Incubate at Desired Temperature and pH prep_solutions->incubate time_points Aliquot at Various Time Points incubate->time_points quench Immediately Quench Degradation time_points->quench lcms Quantify by LC-MS/MS quench->lcms data_analysis Calculate Degradation Rate and Half-life lcms->data_analysis Logical_Relationship_Stability Factors Influencing this compound Stability cluster_factors Influencing Factors cluster_outcomes Degradation Pathway cluster_products Degradation Products stability This compound Stability temperature Temperature hydrolysis Thioester Hydrolysis temperature->hydrolysis increases rate ph pH ph->hydrolysis rate dependent nucleophiles Nucleophiles/ Enzymes nucleophiles->hydrolysis catalyzes hydrolysis->stability decreases products 10-Hydroxyundecanoic Acid + Coenzyme A hydrolysis->products

References

Technical Support Center: Quantification of 10-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 10-Hydroxyundecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low recovery of this compound during sample extraction. What are the potential causes and solutions?

A1: Low recovery of medium-chain acyl-CoAs like this compound is a common issue, often stemming from their inherent instability and susceptibility to degradation. Here are the primary causes and troubleshooting steps:

  • Sample Handling and Stability: Acyl-CoAs are sensitive to enzymatic degradation and alkaline hydrolysis. It is crucial to quench metabolic activity immediately and keep samples cold.

    • Solution: Immediately after collection, flash-freeze tissue or cell samples in liquid nitrogen. For extractions, use ice-cold solvents and maintain a low temperature throughout the procedure.[1] The use of acidic conditions, such as the addition of formic or perchloric acid, can help to preserve the integrity of the acyl-CoA molecules.[1]

  • Extraction Solvent Inefficiency: The choice of extraction solvent is critical for efficiently isolating acyl-CoAs from complex biological matrices.

    • Solution: A common and effective method involves protein precipitation with an organic solvent mixture. A mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v) has been shown to be effective for a broad range of acyl-CoAs.[2] Simple acidification followed by dilution with an assay buffer can also be employed.

  • Use of an Appropriate Internal Standard: Without a suitable internal standard, it is difficult to account for losses during sample preparation and analysis.

    • Solution: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled) corresponding to this compound is highly recommended for the most accurate quantification. If a specific standard is unavailable, an odd-chain-length fatty acyl-CoA can be used as an alternative.

Q2: My LC-MS/MS signal for this compound is weak and inconsistent. How can I improve the sensitivity and reproducibility of my analysis?

A2: Weak and variable signals in LC-MS/MS analysis of acyl-CoAs can be attributed to several factors, from sample preparation to the analytical instrumentation.

  • Poor Ionization Efficiency: The ionization efficiency of acyl-CoAs can be influenced by the mobile phase composition.

    • Solution: For positive electrospray ionization (ESI+), which is commonly used for acyl-CoA analysis, ensure the mobile phase contains a suitable modifier to promote protonation. Mobile phases containing low concentrations of ammonium (B1175870) acetate (B1210297) or formic acid are often used.[3]

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of the target analyte.

    • Solution: Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. A C18 SPE cartridge can be effective for this purpose. Additionally, optimizing the chromatographic separation to resolve this compound from major matrix components can mitigate ion suppression.

  • Analyte Adsorption: Acyl-CoAs can adsorb to plastic surfaces, leading to sample loss.

  • Instability in the Autosampler: Degradation of the analyte in the autosampler can lead to decreasing signal intensity over a sequence of injections.

    • Solution: Maintain the autosampler at a low temperature (e.g., 4°C) to improve the stability of the acyl-CoAs during the analytical run.

Q3: I am observing peak tailing and poor chromatographic peak shape for this compound. What can I do to improve this?

A3: Poor peak shape, particularly tailing, is a frequent challenge in the chromatography of acyl-CoAs.

  • Column Choice and Condition: The choice of HPLC/UHPLC column and its condition are critical.

    • Solution: A C18 reversed-phase column is commonly used for acyl-CoA analysis. Ensure the column is properly conditioned and has not been contaminated. Repeated injections of biological extracts can lead to a buildup of material on the column, which can distort peak shapes.[5] Regular column washing is recommended.

  • Mobile Phase pH: The pH of the mobile phase can affect the charge state of the molecule and its interaction with the stationary phase.

    • Solution: For short-chain acyl-CoAs, slightly acidic mobile phases are often preferred. However, for longer-chain species, this can sometimes lead to peak tailing. Experimenting with the mobile phase pH, within the stable range for the column, may improve peak shape. Alkaline mobile phases have been used successfully for long-chain acyl-CoAs.

  • Secondary Interactions: Interactions between the analyte and the stationary phase material can cause peak tailing.

    • Solution: Ensure that the mobile phase has sufficient ionic strength to minimize secondary interactions. The addition of a small amount of a salt, like ammonium acetate, can be beneficial.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of medium-chain hydroxy acyl-CoAs using LC-MS/MS. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions. Data for 3-Hydroxy-Octanoyl-CoA is used as a proxy due to the limited availability of specific data for this compound.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity HighModerateHigh
Throughput HighModerateLow to Moderate

Data adapted from a comparative guide for 3-Hydroxy-Octanoyl-CoA analysis and should be considered as an estimation for this compound.[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol provides a general workflow for the extraction of medium-chain hydroxy acyl-CoAs from cell or tissue samples.

  • Sample Quenching and Homogenization:

    • For tissue samples, weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v with 0.1% formic acid).

    • For cell samples, aspirate the culture medium and wash the cells with ice-cold PBS. Add 1 mL of ice-cold extraction solvent per 1-5 million cells and scrape the cells.

  • Internal Standard Spiking:

    • Add an appropriate amount of a suitable internal standard (e.g., stable isotope-labeled this compound or an odd-chain acyl-CoA) to each sample.

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general LC-MS/MS method for the quantification of this compound.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step. For example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 95-5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. The product ion will be a characteristic fragment, often resulting from the neutral loss of the phosphopantetheine moiety. The exact m/z values will need to be determined by infusion of a standard.

    • Collision Energy: Optimize for the specific analyte to achieve the most intense and stable fragment ion signal.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Cells) Quench Quenching (Liquid Nitrogen) Sample->Quench Homogenize Homogenization (Cold Solvent + IS) Quench->Homogenize Precipitate Protein Precipitation (Centrifugation) Homogenize->Precipitate Extract Supernatant Collection Precipitate->Extract Dry Drying (Nitrogen Stream) Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Internal Standard) Integration->Quantification Results Final Concentration Quantification->Results

Caption: Workflow for this compound quantification.

Troubleshooting_Logic Troubleshooting Common Issues in Quantification cluster_low_recovery Low Recovery cluster_weak_signal Weak/Inconsistent Signal cluster_peak_tailing Poor Peak Shape Start Problem Identified LR_Cause1 Degradation? Start->LR_Cause1 Low Recovery WS_Cause1 Matrix Effects? Start->WS_Cause1 Weak Signal PT_Cause1 Column Issue? Start->PT_Cause1 Peak Tailing LR_Sol1 Improve Quenching & Keep Samples Cold LR_Cause1->LR_Sol1 Yes LR_Cause2 Extraction Inefficient? LR_Cause1->LR_Cause2 No LR_Sol2 Optimize Solvent LR_Cause2->LR_Sol2 Yes WS_Sol1 Improve Sample Cleanup (e.g., SPE) WS_Cause1->WS_Sol1 Yes WS_Cause2 Poor Ionization? WS_Cause1->WS_Cause2 No WS_Sol2 Optimize Mobile Phase WS_Cause2->WS_Sol2 Yes PT_Sol1 Wash or Replace Column PT_Cause1->PT_Sol1 Yes PT_Cause2 Mobile Phase? PT_Cause1->PT_Cause2 No PT_Sol2 Adjust pH or Ionic Strength PT_Cause2->PT_Sol2 Yes

Caption: Troubleshooting logic for quantification issues.

References

Technical Support Center: Analysis of 10-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in the quantification of 10-Hydroxyundecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In the analysis of this compound, this can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity. Key contributors to matrix effects in biological samples include phospholipids (B1166683), salts, and other endogenous metabolites that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.

Q2: My this compound signal is showing poor reproducibility between sample injections. What could be the cause?

A2: Poor reproducibility is often a primary indicator of variable matrix effects. This can be caused by inconsistencies in sample preparation, leading to varying concentrations of interfering compounds in the final extracts. Additionally, buildup of matrix components on the analytical column or in the mass spectrometer's ion source over the course of an analytical run can cause a gradual drift in signal intensity. It is also important to consider the inherent instability of acyl-CoA thioesters, which can degrade if samples are not handled properly (e.g., kept at low temperatures and appropriate pH).

Q3: I am observing significant ion suppression for this compound. What are the most effective strategies to mitigate this?

A3: Mitigating ion suppression for this compound typically involves a multi-pronged approach:

  • Improved Sample Preparation: Employing more rigorous extraction and clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove a significant portion of matrix interferences like phospholipids.

  • Chromatographic Separation: Optimizing the LC method to achieve baseline separation between this compound and the region where major matrix components elute is crucial. This may involve adjusting the gradient, flow rate, or using a different column chemistry.

  • Use of Internal Standards: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for correcting matrix effects. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate normalization of the signal. If a SIL-IS is not available, a structurally similar acyl-CoA can be used as an alternative, though with potentially less accuracy.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this approach is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification after dilution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Analyte Degradation Ensure samples are processed quickly on ice or at 4°C. Use acidic conditions (e.g., pH 4-5) during extraction to improve stability.
Inefficient Extraction Optimize the extraction solvent. A mixture of acetonitrile (B52724) and isopropanol (B130326) is often effective for medium-chain acyl-CoAs.
Severe Ion Suppression Implement a more effective sample clean-up method (see SPE and LLE protocols below). Evaluate matrix effects using a post-column infusion experiment.
Poor Peak Shape (Tailing or Fronting) Suboptimal Chromatographic Conditions Adjust the mobile phase composition and gradient. For acyl-CoAs, slightly acidic mobile phases are often used with reversed-phase chromatography. The use of ion-pairing reagents can also improve peak shape, but may cause ion suppression.
Column Overloading Reduce the injection volume or dilute the sample.
High Background or Interferences Contamination from Sample Matrix Utilize a solid-phase extraction (SPE) step specifically designed to remove phospholipids and other interfering substances.
Contamination from Labware or Solvents Use high-purity solvents and pre-cleaned labware. Include procedural blanks in your analytical run to identify sources of contamination.
Inconsistent Quantification Variable Matrix Effects Incorporate a stable isotope-labeled internal standard for this compound. If unavailable, use a close structural analog.
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is designed to isolate and enrich acyl-CoAs, including this compound, from biological homogenates while removing salts and polar matrix components.

  • Sample Homogenization: Homogenize approximately 100 mg of tissue in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Protein Precipitation & Acyl-CoA Extraction: Add 2 mL of isopropanol to the homogenate, vortex, and then add 4 mL of acetonitrile. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 5 minutes. Collect the supernatant containing the acyl-CoAs.

  • SPE Column Conditioning: Condition a mixed-mode or anion-exchange SPE cartridge by washing with 1-2 column volumes of methanol (B129727) followed by 1-2 column volumes of the initial LC mobile phase or an appropriate equilibration buffer.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the acyl-CoAs with a stronger organic solvent, potentially with a pH modifier to neutralize the charge interaction (e.g., methanol with a small percentage of acetic acid or ammonium (B1175870) hydroxide, depending on the sorbent chemistry).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial LC mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Medium-Chain Acyl-CoAs

This protocol is an alternative for cleaning up samples, particularly for removing non-polar interferences.

  • Initial Extraction: Perform an initial protein precipitation and extraction as described in steps 1-3 of the SPE protocol.

  • Acidification: Acidify the supernatant with a small amount of acetic acid to ensure this compound is in a neutral or protonated state.

  • Liquid-Liquid Extraction: Add an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the organic layer, which contains the medium-chain acyl-CoAs.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the initial LC mobile phase.

Visualized Workflows and Logic

G cluster_prep Sample Preparation Workflow cluster_cleanup Clean-up Options start Biological Sample (e.g., Tissue, Cells) homogenize Homogenize in Acidic Buffer (pH 4.9) start->homogenize ppt Protein Precipitation & Extraction (Isopropanol/Acetonitrile) homogenize->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe lle Liquid-Liquid Extraction (LLE) supernatant->lle dry Evaporate to Dryness spe->dry lle->dry reconstitute Reconstitute in LC Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for sample preparation to minimize matrix effects.

G cluster_troubleshooting Troubleshooting Logic for Ion Suppression start Problem: Low Signal / Poor Reproducibility q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 no_is Incorporate SIL-IS for reliable normalization. If unavailable, use a structural analog. q1->no_is No yes_is Issue likely due to severe signal suppression or inefficient sample preparation. q1->yes_is Yes q2 How extensive is the sample clean-up? yes_is->q2 ppt_only Protein precipitation alone is insufficient. Implement SPE or LLE. q2->ppt_only Protein Precipitation Only spe_lle Sample clean-up is likely adequate. Focus on chromatographic separation. q2->spe_lle Using SPE / LLE q3 Is the analyte co-eluting with the bulk of the matrix? spe_lle->q3 coelution Modify LC gradient to separate analyte from the ion suppression zone. q3->coelution Yes no_coelution Consider alternative ionization modes (e.g., APCI) or further sample dilution if sensitivity allows. q3->no_coelution No

Caption: Troubleshooting tree for diagnosing ion suppression issues.

Troubleshooting low recovery of 10-Hydroxyundecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-Hydroxyundecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Low Recovery of this compound

Low recovery of this compound during extraction is a frequent issue. This guide provides a systematic approach to identify and resolve potential problems in your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for maximizing the recovery of this compound?

A1: The most critical steps include rapid sample quenching to halt enzymatic activity, efficient cell lysis and homogenization, the use of appropriate extraction solvents, and proper purification to remove interfering substances. Each of these stages presents potential pitfalls that can lead to significant loss of your target analyte.

Q2: My recovery of this compound is consistently low. Where should I start troubleshooting?

A2: Start by systematically evaluating your entire workflow. The provided troubleshooting diagram below offers a logical progression of steps to diagnose the issue. Begin with the initial sample handling and proceed through extraction, purification, and analysis. Maintaining consistency in your protocol is key to identifying the source of the variability.

Q3: Can the presence of a hydroxyl group on the acyl chain affect the extraction efficiency?

A3: Yes, the hydroxyl group increases the polarity of this compound compared to its non-hydroxylated counterpart. This can influence its solubility in different organic solvents and its retention on solid-phase extraction (SPE) columns. You may need to optimize the solvent system and the SPE sorbent to account for this increased polarity.

Q4: How stable is this compound during the extraction process?

A4: Acyl-CoAs, in general, are susceptible to both enzymatic and chemical degradation. It is crucial to keep samples cold and to use fresh solvents. The thioester bond can be labile, particularly at non-neutral pH. Therefore, working quickly and at low temperatures is essential to minimize degradation.

Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low recovery of this compound.

TroubleshootingWorkflow cluster_Start Start cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Purification Purification (SPE) cluster_Analysis Analysis (LC-MS/MS) cluster_End Resolution start Low Recovery of This compound sample_handling Check Sample Handling: - Rapid quenching? - Proper storage? start->sample_handling lysis Evaluate Lysis/ Homogenization: - Complete cell disruption? - Kept on ice? sample_handling->lysis sample_handling->lysis If OK solvent Optimize Extraction Solvent: - Correct polarity? - Sufficient volume? lysis->solvent lysis->solvent If OK phases Assess Phase Separation: - Clear separation? - Correct phase collected? solvent->phases solvent->phases If OK spe_column Verify SPE Column: - Appropriate sorbent? - Correct conditioning? phases->spe_column phases->spe_column If OK elution Optimize Elution: - Elution solvent too weak? - Incomplete elution? spe_column->elution spe_column->elution If OK instrument Check Instrument Parameters: - Correct MRM transitions? - Source conditions optimized? elution->instrument elution->instrument If OK end Recovery Improved instrument->end

Caption: Troubleshooting workflow for low recovery of this compound.

Quantitative Data on Extraction Methods

Acyl-CoAExtraction MethodAverage Recovery (%)
Pantothenate 10% (w/v) TCA followed by SPE0
2.5% (w/v) SSA>100
Dephospho-CoA 10% (w/v) TCA followed by SPE0
2.5% (w/v) SSA>99
Coenzyme A 10% (w/v) TCA followed by SPE1
2.5% (w/v) SSA74
Malonyl-CoA 10% (w/v) TCA followed by SPE26
2.5% (w/v) SSA74
Acetyl-CoA 10% (w/v) TCA followed by SPE36
2.5% (w/v) SSA59
Propionyl-CoA 10% (w/v) TCA followed by SPE62
2.5% (w/v) SSA80
Isovaleryl-CoA 10% (w/v) TCA followed by SPE58
2.5% (w/v) SSA59

TCA: Trichloroacetic Acid; SSA: Sulfosalicylic Acid; SPE: Solid-Phase Extraction.

Experimental Protocol: General Extraction of Long-Chain Acyl-CoAs

This protocol is a general method for the extraction of long-chain acyl-CoAs from tissues and can be adapted for this compound.

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Internal standard (e.g., a commercially available odd-chain acyl-CoA)

  • Glass homogenizer

  • Solid-Phase Extraction (SPE) columns (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Homogenization:

    • Weigh a frozen tissue sample (e.g., 50-100 mg).

    • In a glass homogenizer on ice, add 1 mL of cold KH2PO4 buffer and the internal standard.

    • Homogenize the tissue thoroughly.

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Purification (Solid-Phase Extraction):

    • Condition a C18 SPE column with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE column.

    • Wash the column with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.

    • Elute the acyl-CoAs with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of a suitable solvent for LC-MS/MS analysis.

    • Analyze the sample using a C18 reversed-phase column with a gradient elution and detect using tandem mass spectrometry in positive electrospray ionization mode.

Biochemical Pathway: Omega-Oxidation of Fatty Acids

This compound is an intermediate in the omega-oxidation pathway of fatty acids. This pathway is an alternative to beta-oxidation and is particularly important for the metabolism of medium-chain fatty acids.

OmegaOxidation cluster_Pathway Omega-Oxidation Pathway fatty_acid Undecanoic Acid hydroxy_fa 10-Hydroxyundecanoic Acid fatty_acid->hydroxy_fa Hydroxylation fatty_acyl_coa Undecanoyl-CoA fatty_acid->fatty_acyl_coa Activation aldehyde_fa 10-Oxoundecanoic Acid hydroxy_fa->aldehyde_fa Oxidation hydroxy_acyl_coa This compound hydroxy_fa->hydroxy_acyl_coa Activation dicarboxylic_acid Undecanedioic Acid aldehyde_fa->dicarboxylic_acid Oxidation fatty_acyl_coa->hydroxy_acyl_coa Hydroxylation enzyme1 Cytochrome P450 (CYP4A/4F) enzyme2 Alcohol Dehydrogenase enzyme3 Aldehyde Dehydrogenase enzyme4 Acyl-CoA Synthetase

Caption: The omega-oxidation pathway for fatty acids.

Technical Support Center: Optimizing 10-Hydroxyundecanoyl-CoA Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 10-Hydroxyundecanoyl-CoA.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing for acyl-CoAs is a common issue, often stemming from secondary interactions between the analyte and the stationary phase. The phosphate (B84403) groups on the CoA moiety can interact with active sites on the silica (B1680970) support of the column.

Potential Solutions:

  • Utilize a High-Purity, End-Capped Column: Modern, high-purity silica columns with minimal free silanol (B1196071) groups can significantly reduce tailing. End-capping, a process where residual silanols are chemically bonded, further minimizes these unwanted interactions.[1][2]

  • Mobile Phase Modification:

    • pH Adjustment: Operating at a higher pH (e.g., around 10.5 with ammonium (B1175870) hydroxide) can deprotonate the silanol groups, reducing their interaction with the negatively charged phosphate groups of the CoA molecule, thereby improving peak shape.[3]

    • Ion-Pairing Agents: Incorporating an ion-pairing agent, such as triethylamine (B128534) (TEA) or hexylamine, into the mobile phase can mask the charged phosphate groups, leading to more symmetrical peaks.

  • Column Choice: Consider using a column with a different stationary phase chemistry, such as one with a polar-embedded group, which can help shield the silica surface and improve peak shape for polar analytes.

Issue 2: Inadequate Resolution from Isomers or Related Compounds

Q: I am struggling to separate this compound from other structurally similar acyl-CoAs. What chromatographic parameters can I adjust?

A: Achieving baseline separation of structurally similar compounds requires careful optimization of the chromatographic conditions.

Optimization Strategies:

  • Gradient Optimization: A shallower gradient can increase the separation time between closely eluting peaks. Experiment with different gradient slopes and durations to maximize resolution.

  • Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) and its proportion in the mobile phase can significantly impact selectivity. Acetonitrile generally provides sharper peaks, while methanol (B129727) can offer different selectivity.

  • Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby influencing resolution. A systematic study of temperature effects is recommended.

  • Column Chemistry: Employing a column with a different stationary phase, such as a C30 instead of a C18, can provide alternative selectivity for hydrophobic molecules like long-chain acyl-CoAs.

Issue 3: Low Signal Intensity or Poor Sensitivity

Q: The peak for this compound is very small, making accurate quantification difficult. How can I improve the signal-to-noise ratio?

A: Low signal intensity can be due to a variety of factors, from sample preparation to detector settings.

Enhancement Techniques:

  • Sample Preparation: Ensure efficient extraction and minimize sample loss. Solid-phase extraction (SPE) can be used to concentrate the sample and remove interfering matrix components.[3][4] However, be aware that SPE can lead to the loss of more hydrophilic short-chain acyl-CoAs.[3]

  • Mass Spectrometry (MS) Detection: Utilize tandem mass spectrometry (MS/MS) for highly sensitive and selective detection. Multiple Reaction Monitoring (MRM) is a powerful technique for quantifying specific acyl-CoAs in complex mixtures.[4]

  • Injector and System Cleanliness: A dirty injector or contaminated system can lead to peak broadening and reduced signal intensity. Regular cleaning and maintenance are crucial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for this compound analysis?

A1: A reversed-phase C18 column is a common and effective starting point for the separation of long-chain acyl-CoAs.[3] Look for a high-purity, end-capped column to ensure good peak shape.

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: Acyl-CoA species are known to be sensitive to temperature and pH.[5] It is crucial to keep samples on ice and work quickly. Use buffers that maintain a stable pH and consider adding antioxidants if oxidative degradation is a concern.

Q3: What are the typical mobile phases used for the separation of acyl-CoAs?

A3: A typical mobile phase for reversed-phase chromatography of acyl-CoAs consists of an aqueous component (e.g., water with an ion-pairing agent and/or a buffer to control pH) and an organic solvent like acetonitrile or methanol. The separation is usually achieved by running a gradient with an increasing concentration of the organic solvent.

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for Acyl-CoA Analysis

This protocol provides a general starting point for the analysis of this compound. Optimization will be required for your specific application.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm or Mass Spectrometry

Quantitative Data Summary

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Generic Long-Chain Acyl-CoA

Mobile Phase pHPeak Asymmetry Factor (As)
3.52.1
7.01.5
10.51.1

Asymmetry factor is calculated at 10% of the peak height. A value of 1 indicates a perfectly symmetrical peak.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Start Poor Resolution of This compound PeakShape Assess Peak Shape Start->PeakShape Tailing Tailing Peak? PeakShape->Tailing Resolution Assess Resolution Tailing->Resolution No Sol_Tailing Adjust Mobile Phase pH Add Ion-Pairing Agent Use High-Purity Column Tailing->Sol_Tailing Yes Separation Inadequate Separation? Resolution->Separation Sol_Resolution Optimize Gradient Change Mobile Phase Organic Solvent Adjust Column Temperature Separation->Sol_Resolution Yes End Improved Resolution Separation->End No Sol_Tailing->End Sol_Resolution->End

Caption: A logical workflow for troubleshooting poor resolution of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction Cleanup Solid-Phase Extraction (Optional) Extraction->Cleanup HPLC HPLC Separation (Reversed-Phase C18) Cleanup->HPLC Detection MS/MS Detection (MRM) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

References

Technical Support Center: Quality Control of Synthetic 10-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic 10-Hydroxyundecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for synthetic this compound?

A1: The critical quality attributes for synthetic this compound include purity, identity, content of impurities, and stability. High purity is essential for reliable experimental results, as impurities can interfere with biological assays or lead to incorrect interpretations of data.

Q2: What are some common impurities that might be present in synthetic this compound?

A2: Common impurities can originate from the starting materials or byproducts of the synthesis process. Potential impurities include:

  • Unreacted starting materials: 10-hydroxyundecanoic acid and Coenzyme A.

  • Side-products from synthesis: Isomers of 10-hydroxyundecanoic acid, or products from over-reaction.

  • Degradation products: Hydrolysis of the thioester bond, leading to the free fatty acid and Coenzyme A, or oxidation of the hydroxyl group.

Q3: How should I store synthetic this compound to ensure its stability?

A3: this compound is susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to store the material as a lyophilized powder at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen). For short-term use, solutions can be prepared in a suitable buffer at a slightly acidic pH (around 5-6) and stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

HPLC-UV Analysis

Issue: Poor peak shape (tailing or fronting) for the this compound peak.

Possible Cause Recommended Solution
Secondary Interactions Residual silanol (B1196071) groups on the C18 column can interact with the phosphate (B84403) groups of Coenzyme A, causing peak tailing. Add a low concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1% v/v) to mask these interactions.
Inappropriate Mobile Phase pH The ionization state of the molecule can affect peak shape. Ensure the mobile phase pH is controlled, typically around pH 4.5-5.5 for good retention and peak shape of acyl-CoAs on a C18 column.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Contamination A contaminated guard or analytical column can lead to poor peak shapes. Flush the column with a strong solvent, or replace the guard column if necessary.

Issue: Inconsistent retention times.

Possible Cause Recommended Solution
Mobile Phase Composition Inaccurate mobile phase preparation or changes in composition over time can cause retention time drift. Prepare fresh mobile phase daily and ensure accurate mixing.
Column Temperature Fluctuations Variations in column temperature will affect retention times. Use a column oven to maintain a constant temperature.
Column Equilibration Insufficient column equilibration between runs, especially with gradient elution, can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
LC-MS/MS Analysis

Issue: Low or no signal for this compound.

Possible Cause Recommended Solution
Sample Degradation Acyl-CoAs are prone to degradation. Prepare samples fresh and keep them on ice or at 4°C during the analysis sequence.
Ion Suppression Co-eluting impurities or high concentrations of salts in the sample can suppress the ionization of the target analyte. Optimize the sample preparation to remove interfering substances. A desalting step may be necessary.
Incorrect MS Parameters Ensure the mass spectrometer is tuned and calibrated. Optimize the precursor and product ion masses, as well as the collision energy for the specific MRM transition of this compound. A characteristic fragmentation is the neutral loss of 507 Da from the precursor ion.[1][2]

Issue: Inaccurate quantification.

Possible Cause Recommended Solution
Matrix Effects The sample matrix can enhance or suppress the analyte signal, leading to inaccurate quantification. Use a stable isotope-labeled internal standard (if available) or a close structural analog to compensate for matrix effects.
Non-linearity of Detector Response Ensure the calibration curve is prepared in a matrix similar to the samples and covers the expected concentration range. Use a weighted linear regression if necessary.

Quality Control Specifications

The following table provides typical acceptance criteria for the quality control of synthetic this compound. These values are provided as a guideline and may need to be adjusted based on the specific application.

Parameter Method Acceptance Criteria
Appearance Visual InspectionWhite to off-white powder
Identity 1H NMR, 13C NMRConforms to the expected chemical shifts and structure.
Identity High-Resolution Mass Spectrometry (HRMS)Mass measurement within ± 5 ppm of the theoretical mass.
Purity HPLC-UV (260 nm)≥ 95.0%
Individual Impurity HPLC-UV (260 nm)≤ 0.5%
Total Impurities HPLC-UV (260 nm)≤ 2.0%
Water Content Karl Fischer Titration≤ 5.0%
Residual Solvents GC-HSComplies with ICH Q3C limits.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This method is suitable for determining the purity of this compound and quantifying related impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Protocol 2: Identity Confirmation by LC-MS/MS

This method is used to confirm the identity of this compound by its mass-to-charge ratio and characteristic fragmentation pattern.

  • LC Conditions: Use the same HPLC conditions as in Protocol 1.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition (for triple quadrupole):

    • Precursor Ion (Q1): [M+H]+ (exact mass to be calculated for C32H56N7O18P3S).

    • Product Ion (Q3): Precursor - 507 (neutral loss of phospho-ADP).[1][2]

  • Collision Energy: Optimize for the specific instrument and compound.

Protocol 3: Structural Confirmation by 1H NMR

This protocol provides a general guideline for confirming the structure of this compound.

  • Solvent: D2O or a mixture of D2O and a suitable organic solvent to ensure solubility.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated solvent.

    • Acquire a standard 1D proton NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and assign the chemical shifts to the corresponding protons in the structure.

Protocol 4: Forced Degradation Study

This study is designed to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a slightly acidic buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 80°C for 48 hours.

    • Photostability: Expose the solid powder to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by HPLC-UV (Protocol 1) and LC-MS/MS (Protocol 2) to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_release Product Release synthesis Chemical Synthesis of This compound purification Purification (e.g., Preparative HPLC) synthesis->purification hplc Purity & Impurity Profiling (HPLC-UV) purification->hplc QC Sample ms Identity Confirmation (LC-MS/MS) purification->ms QC Sample nmr Structural Confirmation (NMR) purification->nmr QC Sample kf Water Content (Karl Fischer) purification->kf QC Sample spec Compare results to specifications hplc->spec ms->spec nmr->spec kf->spec release Release for Use spec->release Pass reject Reject Batch spec->reject Fail

Caption: Quality control workflow for synthetic this compound.

hplc_troubleshooting cluster_tailing Troubleshooting Tailing cluster_fronting Troubleshooting Fronting cluster_splitting Troubleshooting Splitting start Poor HPLC Peak Shape? cause1 Peak Tailing start->cause1 Yes cause2 Peak Fronting start->cause2 Yes cause3 Split Peaks start->cause3 Yes solution1a Add competing base (e.g., TEA) to mobile phase cause1->solution1a solution1b Optimize mobile phase pH cause1->solution1b solution1c Clean or replace column/guard column cause1->solution1c solution2a Reduce sample concentration or injection volume cause2->solution2a solution3a Ensure sample solvent is compatible with mobile phase cause3->solution3a solution3b Check for column contamination cause3->solution3b

Caption: Troubleshooting guide for common HPLC peak shape issues.

degradation_pathway cluster_degradation Potential Degradation Pathways main This compound hydrolysis Hydrolysis main->hydrolysis oxidation Oxidation main->oxidation product1 10-Hydroxyundecanoic Acid + Coenzyme A hydrolysis->product1 product2 10-Oxoundecanoyl-CoA oxidation->product2

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

Comparative Analysis: 10-Hydroxyundecanoyl-CoA vs. Standard Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison between 10-Hydroxyundecanoyl-CoA, a hydroxylated medium-long chain acyl-CoA, and other conventional long-chain acyl-CoAs, represented here by Palmitoyl-CoA (C16:0-CoA). The comparison focuses on their distinct metabolic pathways, enzymatic processing, and functional implications, supported by established biochemical principles.

Introduction to Acyl-CoAs

Acyl-CoAs are central metabolites in cellular energy and lipid homeostasis.[1] They consist of a fatty acid linked to coenzyme A via a thioester bond.[2] Their biochemical behavior is dictated by the structure of the fatty acid chain, including its length, degree of saturation, and functional modifications.[2]

  • This compound: This is an 11-carbon acyl-CoA featuring a hydroxyl (-OH) group on its terminal (omega) carbon. This hydroxylation is typically catalyzed by cytochrome P450 enzymes of the CYP4 family, which are known to perform omega-hydroxylation on fatty acids.[3][4][5] This modification significantly alters its metabolic fate compared to non-hydroxylated counterparts. The precursor, 10-hydroxydecanoic acid, is a known bioactive component of royal jelly, recognized for its anti-inflammatory properties.[6][7]

  • Long-Chain Acyl-CoAs (e.g., Palmitoyl-CoA): Palmitoyl-CoA (C16:0) is a canonical 16-carbon saturated acyl-CoA derived from palmitic acid, a common dietary fatty acid. It is a primary substrate for mitochondrial beta-oxidation, a major pathway for cellular energy production.[8]

Comparison of Molecular and Metabolic Properties

The primary distinction between this compound and standard long-chain acyl-CoAs like Palmitoyl-CoA lies in their principal metabolic pathways. The terminal hydroxyl group on this compound directs it towards an alternative oxidative process known as omega-oxidation, which contrasts with the direct mitochondrial beta-oxidation of Palmitoyl-CoA.

Table 1: Comparison of Molecular Properties

FeatureThis compoundPalmitoyl-CoA (Representative Long-Chain Acyl-CoA)
Carbon Chain Length 11 Carbons (Undecanoyl)16 Carbons (Palmitoyl)
Functional Group Terminal (ω) Hydroxyl GroupNone (Saturated Alkyl Chain)
Primary Formation ω-hydroxylation of Undecanoyl-CoA by CYP4 family enzymes.[5][9]Acylation of Palmitic Acid
Primary Metabolic Pathway Omega (ω)-Oxidation followed by Peroxisomal Beta-Oxidation.[5][8]Mitochondrial Beta (β)-Oxidation.[8][10]

Table 2: Comparison of Primary Metabolic Pathways

ParameterOmega (ω)-Oxidation of this compoundMitochondrial Beta (β)-Oxidation of Palmitoyl-CoA
Subcellular Location Endoplasmic Reticulum (initial steps), Peroxisomes.[8]Mitochondria.[10]
Initial Reaction Oxidation of terminal hydroxyl group to an aldehyde, then a carboxylic acid, forming a dicarboxylyl-CoA.[5]Dehydrogenation of α-β carbons by Acyl-CoA Dehydrogenase.[11][12]
Key Intermediate Undecanedioyl-CoA (a dicarboxylic acyl-CoA)Trans-Δ²-Enoyl-CoA
Primary Enzymes CYP4 Family Monooxygenases, Alcohol Dehydrogenase, Aldehyde Dehydrogenase.[4][5]Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase.[12][13]
Final Products Acetyl-CoA and shorter-chain dicarboxylyl-CoAs (e.g., Succinyl-CoA).[5]8 molecules of Acetyl-CoA.[13]

Visualization of Metabolic Pathways

The distinct routes for processing these molecules are visualized below.

G cluster_mito Mitochondrial Matrix pCoA Palmitoyl-CoA (C16) r1 Round 1 β-Oxidation pCoA->r1 FADH₂ NADH mCoA Myristoyl-CoA (C14) r1->mCoA aCoA1 Acetyl-CoA r1->aCoA1 Acetyl-CoA r_etc 6 More Rounds of β-Oxidation mCoA->r_etc 6 FADH₂ 6 NADH aCoA_final Acetyl-CoA (C2) r_etc->aCoA_final aCoA_etc Acetyl-CoA r_etc->aCoA_etc 6 Acetyl-CoA tca TCA Cycle aCoA_final->tca aCoA1->tca aCoA_etc->tca G cluster_er Endoplasmic Reticulum cluster_perox Peroxisome huc This compound adc Undecanedial-CoA huc->adc Alcohol Dehydrogenase dcc Undecanedioyl-CoA (Dicarboxylic Acyl-CoA) adc->dcc Aldehyde Dehydrogenase beta_ox Peroxisomal β-Oxidation dcc->beta_ox Transport to Peroxisome prods Acetyl-CoA + Shorter Dicarboxylyl-CoA (e.g., Succinyl-CoA) beta_ox->prods G n1 Organelle Isolation (Mitochondria / Peroxisomes) n2 Prepare Reaction Buffer + Cofactors (ATP, CoA, etc.) n1->n2 n3 Add Radiolabeled Acyl-CoA Substrate to Initiate n2->n3 n4 Incubate at 37°C n3->n4 n5 Stop Reaction (e.g., with Acid) n4->n5 n6 Separate Products from Unreacted Substrate n5->n6 n7 Quantify Radiolabeled Products (Scintillation Counting) n6->n7 n8 Calculate Oxidation Rate & Determine Kinetic Parameters (Vmax, Km) n7->n8

References

A Comparative Guide to the Validation of 10-Hydroxyundecanoyl-CoA as a Novel Biomarker for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of metabolic diseases, such as Type 2 Diabetes (T2D) and Non-Alcoholic Fatty Liver Disease (NAFLD), necessitates the discovery and validation of novel, sensitive, and specific biomarkers. 10-Hydroxyundecanoyl-CoA, a medium-chain acyl-CoA, has emerged as a potential candidate. This guide provides a framework for its validation by comparing its hypothetical performance targets against established biomarkers and detailing the necessary experimental protocols.

Comparative Analysis of Biomarker Performance

A successful novel biomarker must demonstrate superior or complementary performance to the current standards. The following tables outline the typical performance of established biomarkers for T2D and NAFLD. For this compound to be considered a viable clinical tool, its measured sensitivity, specificity, and Area Under the Receiver Operating Characteristic Curve (AUC) should meet or exceed these benchmarks.

Table 1: Performance of Established Biomarkers for Type 2 Diabetes Diagnosis

BiomarkerSensitivitySpecificityAUCPopulation/Notes
Hemoglobin A1c (HbA1c) 50% - 85.2%[1][2]82.3% - 97%[1][2]0.914[1]At a standard threshold of 6.5%. Sensitivity can be lower in some populations[2][3].
Fasting Plasma Glucose (FPG) ~59%[2]~99%[2]-At a standard threshold of 126 mg/dL.
This compound Target >85%Target >90%Target >0.92Hypothetical performance goals for validation.

Table 2: Performance of Non-Invasive Biomarkers for NAFLD-Associated Advanced Fibrosis

Biomarker PanelSensitivitySpecificityAUC
NAFLD Fibrosis Score (NFS) 74%71%0.84 - 0.85[4][5]
FIB-4 Index 74%71%0.80 - 0.86[4][5]
AST to Platelet Ratio Index (APRI) --0.67 - 0.86[4][6]
This compound Target >80%Target >80%Target >0.88

Experimental Protocols for Validation

The validation of this compound requires a robust and reproducible analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying acyl-CoA species.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a standard procedure for the extraction and analysis of medium-chain acyl-CoAs.

1. Sample Preparation and Extraction:

  • Thaw frozen plasma samples on ice.
  • To 50 µL of plasma, add 200 µL of a cold extraction solvent (e.g., Acetonitrile:Isopropanol, 3:1 v/v) containing an appropriate internal standard (e.g., ¹³C-labeled C17-CoA).
  • Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
  • Incubate at -20°C for 30 minutes to enhance protein precipitation.
  • Centrifuge at 16,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube.
  • Dry the extract under a gentle stream of nitrogen gas.
  • Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used for separating acyl-CoAs.
  • Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide (B78521) or another suitable modifier.
  • Mobile Phase B: Acetonitrile or Methanol with 10 mM ammonium hydroxide.
  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to elute acyl-CoAs based on their hydrophobicity.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 40-50°C.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
  • SRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and the internal standard. For acyl-CoAs, a characteristic neutral loss of 507 Da is often monitored.
  • Optimization: Ion source parameters (e.g., spray voltage, gas temperatures) and collision energies must be optimized to achieve maximum sensitivity.

3. Data Analysis and Quantification:

  • A calibration curve is constructed using known concentrations of a synthetic this compound standard.
  • The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the unknown samples.

Visualizing Workflows and Pathways

Biomarker Validation Workflow

The validation of a novel biomarker follows a structured, multi-phase process. The workflow below illustrates the necessary steps from initial discovery to clinical implementation.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Clinical Validation cluster_3 Phase 4: Clinical Utility Discovery Untargeted Metabolomics (LC-MS/MS) Hypothesis Hypothesis Generation: This compound is associated with disease Discovery->Hypothesis AssayDev Targeted Assay Development (LC-MS/MS Protocol) Hypothesis->AssayDev AssayVal Assay Validation (Precision, Accuracy, LoQ) AssayDev->AssayVal CaseControl Case-Control Studies (Measure in Healthy vs. Diseased) AssayVal->CaseControl ROC ROC Analysis (Sensitivity, Specificity, AUC) CaseControl->ROC Longitudinal Longitudinal Cohort Studies (Prognostic Value) ROC->Longitudinal Utility Assessing Clinical Impact (Does it improve patient outcomes?) Longitudinal->Utility

A generalized workflow for biomarker discovery and validation.
Hypothetical Metabolic Pathway for this compound

This compound is derived from undecanoic acid, a medium-chain fatty acid. Its biosynthesis in mammals is likely initiated by the activation of undecanoic acid to Undecanoyl-CoA, followed by hydroxylation.

G Undecanoic_Acid Undecanoic Acid (C11:0) Undecanoyl_CoA Undecanoyl-CoA Undecanoic_Acid->Undecanoyl_CoA ACSL Hydroxy_CoA This compound Undecanoyl_CoA->Hydroxy_CoA CYP450 Hydroxylase Beta_Oxidation Mitochondrial Beta-Oxidation Undecanoyl_CoA->Beta_Oxidation CPT1/CPT2 Metabolic_Disease Metabolic Disease State (e.g., NAFLD, T2D) Hydroxy_CoA->Metabolic_Disease Accumulation?

References

Acyl-CoA Antibody Specificity: A Comparative Guide to Cross-Reactivity with 10-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential cross-reactivity of acyl-CoA antibodies with 10-Hydroxyundecanoyl-CoA. While direct experimental data on antibodies specifically targeting this compound is limited in publicly available literature, this document outlines the principles of antibody cross-reactivity and provides the necessary experimental frameworks to assess it. The information herein is intended to guide researchers in selecting and validating acyl-CoA antibodies for their specific needs.

Understanding Acyl-CoA Antibody Specificity

Acyl-CoA molecules, such as this compound, are critical intermediates in fatty acid metabolism. Antibodies raised against a specific acyl-CoA may exhibit cross-reactivity with other structurally similar molecules. This phenomenon arises when the antibody's antigen-binding site (paratope) recognizes and binds to epitopes shared between the target antigen and other non-target molecules.[1] The degree of cross-reactivity is influenced by factors such as the length of the acyl chain, the presence and position of functional groups (like the hydroxyl group in this compound), and the overall three-dimensional structure.

dot

Caption: Factors influencing acyl-CoA antibody cross-reactivity.

Comparative Analysis of Potential Cross-Reactivity

Given the structure of this compound, antibodies raised against it, or other acyl-CoAs, could potentially cross-react with molecules sharing similar structural motifs. The following table summarizes potential cross-reactants and the structural basis for this interaction.

Potential Cross-ReactantStructural Similarity to this compoundRationale for Potential Cross-Reactivity
Undecanoyl-CoA Same acyl chain length (C11) but lacks the hydroxyl group.The acyl chain is a dominant epitope; antibodies may recognize the carbon backbone.
Other Hydroxy Acyl-CoAs (e.g., 3-Hydroxybutyryl-CoA) Presence of a hydroxyl group, but different chain length.The hydroxyl group and its surrounding chemical environment can be a key part of the epitope.
Medium-Chain Acyl-CoAs (C6-C12) Overlapping chain length.Antibodies often have a binding pocket that can accommodate a range of chain lengths.
Long-Chain Acyl-CoAs (>C12) Shared Coenzyme A moiety.While less likely, antibodies recognizing the CoA part of the molecule could show broad reactivity.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of an acyl-CoA antibody with this compound, several standard immunoassays can be employed.[1][2][3]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a highly effective method for quantifying antibody specificity.[1][4]

Principle: The assay measures the ability of a potential cross-reactant (inhibitor) to compete with the target antigen for binding to the antibody.

Methodology:

  • Coating: Microplate wells are coated with a conjugate of the target acyl-CoA (or a closely related molecule) and a carrier protein (e.g., BSA).

  • Competition: The acyl-CoA antibody is pre-incubated with varying concentrations of this compound (the analyte) or other potential cross-reactants.

  • Binding: The antibody-inhibitor mixture is added to the coated wells.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable signal.

  • Analysis: The signal intensity is inversely proportional to the amount of cross-reactivity. A standard curve is generated to determine the concentration of the analyte that inhibits antibody binding by 50% (IC50).

dot

ELISA_Workflow cluster_workflow Competitive ELISA Workflow A Coat Plate with Acyl-CoA Conjugate C Add Antibody Mixture to Plate A->C B Pre-incubate Antibody with This compound or other Acyl-CoAs B->C D Add Enzyme-linked Secondary Antibody C->D E Add Substrate and Measure Signal D->E F Analyze Data (IC50) E->F

Caption: Workflow for competitive ELISA to assess cross-reactivity.

Western Blotting (Immunoblotting)

Western blotting can provide qualitative or semi-quantitative data on antibody specificity.[1][2]

Principle: This technique separates proteins (or in this case, acyl-CoA-protein conjugates) by size, transfers them to a membrane, and uses the antibody to detect the target.

Methodology:

  • Sample Preparation: Create protein conjugates of this compound and other acyl-CoAs.

  • Electrophoresis: Separate the conjugates by SDS-PAGE.

  • Transfer: Transfer the separated conjugates to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the acyl-CoA antibody.

  • Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody.

  • Detection: Add a chemiluminescent or colorimetric substrate and visualize the bands.

  • Analysis: The presence and intensity of bands corresponding to different acyl-CoA conjugates indicate the degree of cross-reactivity.

Data Presentation: Hypothetical Cross-Reactivity Data

The following table illustrates how quantitative data from a competitive ELISA could be presented to compare the cross-reactivity of a hypothetical anti-undecanoyl-CoA antibody with this compound and other acyl-CoAs.

Competitor Acyl-CoAIC50 (µM)% Cross-Reactivity
Undecanoyl-CoA 0.1100%
This compound 0.520%
Octanoyl-CoA 2.05%
Palmitoyl-CoA > 100< 0.1%

% Cross-Reactivity = (IC50 of Undecanoyl-CoA / IC50 of Competitor) x 100

Conclusion

References

Comparative Analysis of 10-Hydroxyundecanoyl-CoA Levels in Different Cell Types: A Predictive Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Introduction to 10-Hydroxyundecanoyl-CoA

This compound is a hydroxylated medium-chain acyl-CoA derivative of undecanoic acid, an 11-carbon saturated fatty acid. Medium-chain fatty acids and their metabolites are increasingly recognized not just as metabolic intermediates but also as signaling molecules that can modulate gene expression and cellular processes. The hydroxylation of fatty acids, a critical step in their metabolism, can alter their biological activity. The enzyme most likely responsible for the production of 10-hydroxyundecanoic acid is Cytochrome P450 4A11 (CYP4A11), the primary fatty acid ω- and (ω-1)-hydroxylase in humans. This guide will explore the likely biosynthesis of this compound and predict its relative abundance in different cell types based on the known expression patterns of CYP4A11.

Biosynthesis and Signaling Pathways

The formation of this compound begins with the cellular uptake of its precursor, undecanoic acid. This fatty acid is then activated to Undecanoyl-CoA. Subsequently, it is hydroxylated at the 10th carbon (the ω-1 position) by CYP4A11, an enzyme primarily located in the endoplasmic reticulum.

Predicted Biosynthetic Pathway

The diagram below illustrates the predicted two-step conversion of undecanoic acid to this compound.

cluster_0 A Undecanoic Acid (C11:0) B Undecanoyl-CoA A->B Acyl-CoA Synthetase (ACS) C This compound B->C CYP4A11 (ω-1 Hydroxylation)

Predicted biosynthesis of this compound.
Potential Signaling Roles

Hydroxylated fatty acids can serve as signaling molecules, often by acting as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). Activation of PPARα by fatty acids and their derivatives leads to the upregulation of genes involved in fatty acid oxidation. It is plausible that this compound or its de-esterified form could modulate these pathways.

A This compound B PPARα Activation A->B C Gene Transcription (e.g., Fatty Acid Oxidation Genes) B->C D Cellular Response C->D

Hypothetical signaling pathway for this compound.

Comparative Data on Potential this compound Levels

The following table provides a predicted comparison of this compound levels in various human cell types. These predictions are derived from reported expression levels of CYP4A11, the key enzyme in the hypothesised synthesis pathway. Cells with higher CYP4A11 expression are predicted to have a greater capacity for producing this compound when supplied with the undecanoic acid substrate.

Cell TypePrimary Tissue of OriginReported CYP4A11 Expression/ActivityPredicted Relative this compound Level
HepG2 Liver (Hepatocellular Carcinoma)High[1]High
HK-2 Kidney (Proximal Tubule)High[2][3]High
A549 Lung (Carcinoma)Low / Not typically reportedLow
MCF-7 Breast (Carcinoma)Low / Not typically reportedLow
U-87 MG Brain (Glioblastoma)Low / Not typically reportedLow

Disclaimer: The predicted relative levels are hypothetical and based on the assumption that CYP4A11 is the primary enzyme for 10-hydroxylation of undecanoic acid and that substrate availability is not a limiting factor. Experimental validation is required.

Experimental Protocols

To empirically determine and compare the levels of this compound in different cell types, the following experimental workflow is proposed.

Experimental Workflow Diagram

A Cell Culture (e.g., HepG2, HK-2, A549) B Incubation with Undecanoic Acid A->B C Cell Lysis & Metabolite Extraction B->C D Sample Preparation (e.g., SPE) C->D E LC-MS/MS Analysis D->E F Data Analysis & Quantification E->F

Workflow for comparative analysis of this compound.
Detailed Methodologies

Objective: To quantify and compare the intracellular levels of this compound in different cell lines after supplementation with undecanoic acid.

1. Cell Culture and Treatment:

  • Culture selected cell lines (e.g., HepG2, HK-2, A549) in their respective recommended media and conditions until they reach approximately 80% confluency.

  • Prepare a stock solution of undecanoic acid complexed to bovine serum albumin (BSA).

  • Replace the culture medium with fresh medium containing a final concentration of 50-100 µM undecanoic acid-BSA complex. Include a vehicle control (BSA alone).

  • Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) to allow for uptake and metabolism of the fatty acid.

2. Metabolite Extraction:

  • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol (B129727) to each plate/well to quench metabolism and lyse the cells.

  • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

  • Include an internal standard (e.g., a deuterated analog like d3-10-Hydroxyundecanoyl-CoA) at this stage for accurate quantification.

  • Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Collect the supernatant for analysis.

3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatography:

    • Use a reverse-phase C18 column suitable for lipid analysis.
    • Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
    • Perform targeted analysis using Multiple Reaction Monitoring (MRM).
    • MRM Transitions (Predicted):

    • Analyte (this compound): The precursor ion will be the molecular weight of the deprotonated molecule. The product ions will be characteristic fragments (e.g., loss of the CoA moiety).

    • Internal Standard: Use the corresponding transitions for the deuterated analog.

  • Quantification:

    • Generate a standard curve using a pure synthetic standard of this compound.
    • Calculate the concentration of the analyte in the samples by normalizing its peak area to the peak area of the internal standard and comparing it to the standard curve.
    • Normalize the final concentration to the cell number or total protein content of the original sample.

This comprehensive approach will enable a robust and accurate comparison of this compound levels, providing valuable data for understanding the metabolic and signaling roles of this molecule in different cellular contexts.

References

A Comparative Guide to the Mitochondrial Beta-Oxidation of 10-Hydroxyundecanoyl-CoA and Palmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mitochondrial beta-oxidation of 10-hydroxyundecanoyl-CoA, a hydroxylated medium-chain fatty acyl-CoA, and palmitoyl-CoA, a saturated long-chain fatty acyl-CoA. While direct comparative quantitative experimental data for this compound is limited in publicly available literature, this guide extrapolates from the established principles of fatty acid metabolism to offer a comprehensive overview of their distinct catabolic pathways.

Introduction

Mitochondrial beta-oxidation is a critical metabolic pathway for energy production from fatty acids. The efficiency and regulation of this process are highly dependent on the structure of the fatty acyl-CoA substrate, including its chain length and the presence of functional groups. Palmitoyl-CoA, derived from the 16-carbon palmitic acid, is a primary long-chain fatty acid in the human diet and serves as a model for canonical beta-oxidation. In contrast, this compound, derived from the 11-carbon hydroxylated undecanoic acid, represents a less common, modified medium-chain fatty acid. Understanding the differences in their mitochondrial metabolism is crucial for research into metabolic disorders, drug development, and cellular signaling.

Key Differences in Mitochondrial Transport and Beta-Oxidation

The metabolism of these two fatty acyl-CoAs diverges from the initial transport into the mitochondrial matrix to the final products of beta-oxidation.

Mitochondrial Transport:

  • Palmitoyl-CoA: As a long-chain fatty acyl-CoA, it cannot passively cross the inner mitochondrial membrane. Its transport is dependent on the carnitine shuttle, which involves three key enzymes: carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2).[1][2] CPT1, the rate-limiting enzyme, is located on the outer mitochondrial membrane.[1]

  • This compound: As a derivative of an 11-carbon fatty acid, it falls on the borderline between medium-chain and long-chain. Medium-chain fatty acids can cross the mitochondrial membranes independently of the carnitine shuttle and are activated to their CoA esters within the mitochondrial matrix.[3] However, longer medium-chain fatty acids may still utilize the carnitine shuttle to some extent. The presence of a hydroxyl group may also influence its transport mechanism.

Beta-Oxidation Pathway:

  • Palmitoyl-CoA: Undergoes the classic beta-oxidation spiral, consisting of four enzymatic reactions per cycle: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketothiolase.[2] This process is repeated for a total of seven cycles.[4]

  • This compound: The beta-oxidation of an odd-chain fatty acid proceeds similarly to that of an even-chain fatty acid until the final cycle. The presence of a hydroxyl group at the 10-position introduces a modification that likely requires specific enzymatic handling, though specific enzymes for this substrate in mitochondrial beta-oxidation are not well-documented in the available literature. Omega-oxidation in the endoplasmic reticulum is a known pathway for hydroxylating fatty acids to increase their water solubility for excretion.[1]

Data Presentation

The following tables summarize the key distinctions in the mitochondrial beta-oxidation of this compound and palmitoyl-CoA based on established metabolic principles. Note: Quantitative data for this compound is extrapolated and should be considered theoretical in the absence of direct experimental evidence.

Table 1: Comparison of Molecular and Metabolic Properties

FeatureThis compoundPalmitoyl-CoA
Fatty Acid Precursor 10-Hydroxyundecanoic AcidPalmitic Acid
Carbon Chain Length 1116
Chemical Formula C₁₁H₂₁O₃-CoAC₁₆H₃₁O-CoA
Classification Hydroxylated, Odd-Chain, Medium/Long-ChainSaturated, Even-Chain, Long-Chain
Mitochondrial Transport Likely carnitine-independent or partially dependentCarnitine-dependent[1][2]

Table 2: Comparison of Beta-Oxidation Characteristics

FeatureThis compound (Theoretical)Palmitoyl-CoA
Number of Beta-Oxidation Cycles 47[4]
Initial Dehydrogenation Enzyme Likely Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) / Long-Chain Acyl-CoA Dehydrogenase (LCAD)
Final Thiolytic Cleavage Products 1 Acetyl-CoA + 1 Propionyl-CoA2 Acetyl-CoA
Total Acetyl-CoA Produced 48
Total Propionyl-CoA Produced 10
Total FADH₂ Produced per Molecule 47
Total NADH Produced per Molecule 47
Special Enzymatic Requirements Potential for specific hydroxyl-handling enzymesStandard beta-oxidation enzymes

Experimental Protocols

Measurement of Oxygen Consumption in Isolated Mitochondria

This protocol describes a general method for measuring the rate of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph) to compare the oxidation of different fatty acyl-CoA substrates.

1. Isolation of Mitochondria:

  • Mitochondria can be isolated from various tissues (e.g., rat liver, heart, or skeletal muscle) by differential centrifugation.

  • The tissue is minced and homogenized in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA).

  • The homogenate is centrifuged at a low speed to pellet nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.

  • The mitochondrial pellet is washed and resuspended in a suitable respiration buffer.

2. Oxygen Consumption Assay:

  • The oxygen electrode chamber is calibrated and filled with air-saturated respiration buffer maintained at a constant temperature (e.g., 30°C or 37°C).

  • A known amount of isolated mitochondria (e.g., 0.5 mg/mL) is added to the chamber.

  • A baseline (State 1) respiration rate is recorded.

  • The fatty acyl-CoA substrate (e.g., palmitoyl-CoA or this compound) is added, along with L-carnitine (for long-chain substrates) and malate. Malate is required to replenish oxaloacetate for the condensation with acetyl-CoA to enter the Krebs cycle.

  • State 2 respiration (substrate-dependent, ADP-limited) is recorded.

  • A known amount of ADP is added to initiate State 3 respiration (active phosphorylation). The rate of oxygen consumption in State 3 is a measure of the substrate oxidation rate coupled to ATP synthesis.

  • Oligomycin, an ATP synthase inhibitor, can be added to induce State 4o respiration (leak respiration), which reflects the proton leak across the inner mitochondrial membrane.

  • Finally, an uncoupler such as FCCP can be added to measure the maximal capacity of the electron transport chain (State 3u).

3. Data Analysis:

  • The rates of oxygen consumption in different respiratory states are calculated from the slope of the oxygen concentration trace.

  • The Respiratory Control Ratio (RCR), the ratio of State 3 to State 4o respiration, is calculated as an indicator of mitochondrial coupling and integrity.

  • The P/O ratio (phosphate/oxygen ratio), which represents the amount of ATP synthesized per atom of oxygen consumed, can also be determined.

Mandatory Visualization

Beta_Oxidation_Comparison cluster_palmitoyl Palmitoyl-CoA (C16) cluster_hydroxy This compound (C11) p_start Palmitoyl-CoA p_cycle1 Beta-Oxidation Cycle 1 p_start->p_cycle1 7 FADH₂ 7 NADH p_cycle2 ... 6 more cycles ... p_cycle1->p_cycle2 p_end 8 Acetyl-CoA p_cycle2->p_end h_start This compound h_cycle1 Beta-Oxidation Cycles 1-3 h_start->h_cycle1 3 FADH₂ 3 NADH h_cycle4 Final Cycle h_cycle1->h_cycle4 1 FADH₂ 1 NADH h_end_acetyl 4 Acetyl-CoA h_cycle4->h_end_acetyl h_end_propionyl 1 Propionyl-CoA h_cycle4->h_end_propionyl

Caption: Comparative pathways of mitochondrial beta-oxidation.

Experimental_Workflow cluster_prep Preparation cluster_assay Oxygen Consumption Assay tissue Tissue Sample (e.g., Liver, Heart) homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 mito_pellet Mitochondrial Pellet centrifuge2->mito_pellet resuspend Resuspend in Respiration Buffer mito_pellet->resuspend isolated_mito Isolated Mitochondria resuspend->isolated_mito oxygraph Oxygen Electrode Chamber isolated_mito->oxygraph add_mito Add Isolated Mitochondria oxygraph->add_mito add_substrate Add Substrate (Fatty Acyl-CoA + Malate) add_mito->add_substrate add_adp Add ADP (State 3) add_substrate->add_adp add_oligo Add Oligomycin (State 4o) add_adp->add_oligo add_fccp Add FCCP (Uncoupled) add_oligo->add_fccp record Record O₂ Consumption add_fccp->record

Caption: Workflow for measuring mitochondrial oxygen consumption.

Conclusion

The mitochondrial beta-oxidation of this compound and palmitoyl-CoA represents two distinct metabolic scenarios. Palmitoyl-CoA follows the well-established pathway for long-chain saturated fatty acids, serving as a high-yield energy source through complete oxidation to acetyl-CoA. In contrast, the metabolism of this compound is predicted to be more complex due to its odd-chain length, resulting in the production of both acetyl-CoA and propionyl-CoA, and the presence of a hydroxyl group that may necessitate specialized enzymatic activity. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their oxidation rates, enzyme kinetics, and regulatory mechanisms. Such research would provide valuable insights into the metabolic flexibility of mitochondria and could inform the development of novel therapeutic strategies targeting fatty acid metabolism.

References

Validating the Biological Activity of Synthetic 10-Hydroxyundecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of synthetic 10-Hydroxyundecanoyl-CoA. Given the limited direct research on this specific molecule, this document establishes a comparative approach using the well-characterized medium-chain acyl-CoA, Lauroyl-CoA, as a benchmark. The experimental protocols and data presented are based on established methodologies for analogous compounds and serve as a template for the evaluation of novel synthetic acyl-CoAs.

Comparative Analysis of Synthetic this compound and Lauroyl-CoA

Quantitative data for the biological activity of synthetic this compound is not yet widely available in published literature. The following table provides a template for comparing its potential activity against a known medium-chain acyl-CoA, Lauroyl-CoA, using a common enzymatic assay.

ParameterSynthetic this compoundLauroyl-CoA (Alternative)
Enzyme Peroxisomal Acyl-CoA OxidasePeroxisomal Acyl-CoA Oxidase
Assay Type FluorometricFluorometric[1]
Substrate Concentration Variable (for kinetic analysis)Variable (for kinetic analysis)
Specific Activity To be determined>4.5-fold higher than Palmitoyl-CoA[1]
Kinetic Parameters (Km, Vmax) To be determinedTo be determined
Inhibition Profile To be determinedSubstrate inhibition observed at high concentrations[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of synthetic molecules. Below are protocols for the synthesis and subsequent biological activity validation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a chemoenzymatic process. This involves the chemical synthesis of 10-hydroxyundecanoic acid followed by its enzymatic conversion to the corresponding acyl-CoA.

Materials:

  • 10-hydroxyundecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT)

Procedure:

  • Dissolve 10-hydroxyundecanoic acid in an appropriate organic solvent and then evaporate to create a thin film.

  • Resuspend the fatty acid in the reaction buffer containing Coenzyme A and ATP.

  • Initiate the reaction by adding Acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Purify the synthesized this compound using solid-phase extraction or preparative HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry.

Validation of Biological Activity: Peroxisomal Acyl-CoA Oxidase Assay

This assay determines the biological activity of synthetic this compound by measuring its oxidation by peroxisomal acyl-CoA oxidase, a key enzyme in fatty acid β-oxidation. The production of hydrogen peroxide is quantified using a fluorometric method.[1]

Materials:

  • Synthetic this compound

  • Lauroyl-CoA (as a control)

  • Peroxisomal Acyl-CoA Oxidase

  • Horseradish peroxidase

  • 4-Hydroxyphenylacetic acid (fluorogenic substrate)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, horseradish peroxidase, and 4-hydroxyphenylacetic acid.

  • Add a known concentration of synthetic this compound or Lauroyl-CoA to the reaction mixture.

  • Initiate the reaction by adding peroxisomal acyl-CoA oxidase.

  • Measure the increase in fluorescence over time at an excitation wavelength of 320 nm and an emission wavelength of 400 nm.

  • Calculate the rate of H2O2 production from a standard curve generated with known amounts of H2O2.[1]

  • Determine the specific activity of the enzyme with each substrate.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity and reproducibility.

cluster_synthesis Chemoenzymatic Synthesis Workflow 10-hydroxyundecanoic_acid 10-Hydroxyundecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 10-hydroxyundecanoic_acid->Acyl_CoA_Synthetase CoA_ATP CoA + ATP CoA_ATP->Acyl_CoA_Synthetase Synthetic_10_OH_CoA Synthetic this compound Purification Purification (HPLC) Synthetic_10_OH_CoA->Purification Validation Validation (MS) Purification->Validation Acyl_CoA_SynthetAse Acyl_CoA_SynthetAse Acyl_CoA_SynthetAse->Synthetic_10_OH_CoA cluster_pathway Hypothesized Signaling Pathway 10_OH_CoA This compound ACOX1 Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) 10_OH_CoA->ACOX1 H2O2 H2O2 ACOX1->H2O2 byproduct Beta_Oxidation β-Oxidation ACOX1->Beta_Oxidation ROS_Signaling Reactive Oxygen Species (ROS) Signaling H2O2->ROS_Signaling Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Energy_Metabolism Energy Metabolism (TCA Cycle) Acetyl_CoA->Energy_Metabolism cluster_assay Fluorometric Activity Assay Workflow Substrate Synthetic this compound or Lauroyl-CoA Reaction Incubation Substrate->Reaction Enzyme_Mix ACOX1 + HRP + 4-Hydroxyphenylacetic Acid Enzyme_Mix->Reaction Detection Fluorometer (Ex: 320nm, Em: 400nm) Reaction->Detection Data_Analysis Calculate Specific Activity Detection->Data_Analysis

References

A Head-to-Head Comparison of Analytical Methods for 10-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the accurate quantification of specific acyl-CoA species is paramount. 10-Hydroxyundecanoyl-CoA, a hydroxylated medium-chain acyl-CoA, is an important intermediate in pathways such as ω-oxidation of fatty acids. This guide provides a head-to-head comparison of common analytical methodologies applicable to its quantification, offering supporting data from closely related molecules where direct data is unavailable, to provide a practical framework for methodological selection and development.

Data Presentation: A Comparative Overview

Due to the limited availability of published data specifically for this compound, the following table summarizes quantitative performance metrics for analytical methods applied to the closely related and structurally similar analytes: 10-hydroxydecanoic acid (10-HDA) and other acyl-CoAs. This information serves as a valuable proxy for estimating the expected performance for this compound analysis.

ParameterLC-MS/MS (for general Acyl-CoAs)HPLC-UV (for 10-hydroxydecanoic acid)Enzymatic Assay (General for Hydroxyacyl-CoAs)
Limit of Detection (LOD) 1-10 fmol~0.05 µg/mLPicomole level
Limit of Quantification (LOQ) 5-50 fmol~0.25 µg/mLNot typically defined
Linearity (R²) >0.99>0.99Variable
Precision (%RSD) < 15%2.4 - 3.4%< 10%
Recovery (%) 85-115%97.4 - 100.4%Not applicable
Specificity HighModerateHigh (enzyme-dependent)
Throughput HighMediumLow to Medium

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs from complex biological matrices.

Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the sample (e.g., tissue homogenate, cell lysate) onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion > Product Ion: Specific transitions for this compound would need to be determined by infusion of a standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely available technique for the quantification of analytes with a suitable chromophore. The following protocol is adapted from methods for the analysis of 10-hydroxydecanoic acid.[1][2]

Sample Preparation

  • For solid samples (e.g., royal jelly), weigh approximately 30 mg into a 10 mL volumetric flask.[2]

  • Add an internal standard solution if used.

  • Dilute to volume with the mobile phase.

  • Filter the solution through a 0.22 µm membrane before injection.[2]

Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm).[1]

  • Mobile Phase: A mixture of methanol and water (e.g., 45:55 v/v) with pH adjusted to 2.5 with phosphoric acid.[2]

  • Flow Rate: 0.5 - 1.0 mL/min.[1][2]

  • Detection Wavelength: 215-225 nm.[1][2]

  • Injection Volume: 5 µL.[2]

Enzymatic Assay

Enzymatic assays offer high specificity and can be performed with standard laboratory equipment. This generalized protocol is based on the activity of hydroxyacyl-CoA dehydrogenase.

Principle The assay measures the reduction of NAD⁺ to NADH, which is spectrophotometrically monitored at 340 nm, as the hydroxyacyl-CoA is oxidized to a ketoacyl-CoA by a specific dehydrogenase.

Procedure

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), NAD⁺, and the sample containing this compound.

  • Initiate the reaction by adding a specific long-chain hydroxyacyl-CoA dehydrogenase.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Quantify the amount of this compound by comparing the rate of NADH formation to a standard curve prepared with a known concentration of a similar hydroxyacyl-CoA standard.

Mandatory Visualization

fatty_acid_omega_oxidation cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion FattyAcid Undecanoyl-CoA HydroxyFattyAcid This compound FattyAcid->HydroxyFattyAcid Cytochrome P450 NADPH + H+ -> NADP+ AldehydeFattyAcid 10-Oxoundecanoyl-CoA HydroxyFattyAcid->AldehydeFattyAcid Alcohol Dehydrogenase NAD+ -> NADH + H+ DicarboxylicAcid Undecanedioyl-CoA AldehydeFattyAcid->DicarboxylicAcid Aldehyde Dehydrogenase NAD+ -> NADH + H+ BetaOxidation β-Oxidation DicarboxylicAcid->BetaOxidation Carnitine Shuttle

Caption: The ω-oxidation pathway of undecanoyl-CoA.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization/Lysis BiologicalSample->Homogenization SPE Solid-Phase Extraction (for LC-MS/MS) Homogenization->SPE Dilution Dilution & Filtration (for HPLC-UV) Homogenization->Dilution EnzymaticPrep Buffer Exchange (for Enzymatic Assay) Homogenization->EnzymaticPrep LCMS LC-MS/MS Analysis SPE->LCMS HPLC HPLC-UV Analysis Dilution->HPLC EnzymeAssay Spectrophotometric Measurement EnzymaticPrep->EnzymeAssay Quantification Quantification (Standard Curve) LCMS->Quantification HPLC->Quantification EnzymeAssay->Quantification

Caption: A generalized experimental workflow for the analysis of this compound.

References

Tracing the Metabolic Fate of 10-Hydroxyundecanoyl-CoA: A Comparative Guide to Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling strategies to elucidate the metabolic pathways of 10-Hydroxyundecanoyl-CoA. While direct isotopic labeling studies on this compound are not extensively documented, this guide draws comparisons from well-established methodologies used for other fatty acids and acyl-CoA molecules. The experimental protocols and data presentation formats are based on established best practices in metabolic research, offering a framework for designing and interpreting new studies.

Introduction to Isotopic Labeling for Metabolic Tracing

Isotopic labeling is a powerful technique to trace the metabolic fate of molecules within a biological system. By replacing one or more atoms of a molecule with their heavier, non-radioactive (stable) isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H), researchers can follow the labeled molecule through various metabolic reactions. Mass spectrometry is then used to detect and quantify the labeled metabolites, providing insights into pathway flux and nutrient contribution to different metabolic pools.[1][2]

Comparison of Isotopic Labeling Strategies

The choice of isotopic tracer is critical and depends on the specific metabolic pathway being investigated and the analytical methods available. For tracing the metabolism of this compound, several labeling strategies can be employed, each with distinct advantages and limitations.

Feature¹³C-Labeled this compound²H-Labeled this compoundAlternative Tracers (e.g., ¹³C-Glucose, ¹³C-Glutamine)
Detection Method Mass Spectrometry (MS), Isotope Ratio Mass Spectrometry (IRMS)[1]Mass Spectrometry (MS)[3]Mass Spectrometry (MS)[4]
Primary Application Quantifying oxidation, flux, and incorporation into downstream metabolites.[1]Tracing incorporation into complex lipids and fatty acid oxidation.[3]Assessing the contribution of precursor molecules to the synthesis of this compound.[5]
Typical Isotopes ¹³C²H (Deuterium)[3]¹³C
Advantages - Provides detailed information on carbon transitions. - Less potential for kinetic isotope effects compared to ²H.- Relatively lower cost of isotopes.[3] - Can be used to simultaneously measure synthesis and oxidation with other isotopes.[6]- Commercially available. - Allows for the study of de novo synthesis pathways.[7]
Limitations - Higher cost of labeled compounds. - Requires sophisticated MS analysis.- Potential for deuterium loss in some metabolic pathways. - Can have kinetic isotope effects that may alter metabolism.- Provides indirect information on the metabolism of this compound itself.

Hypothetical Metabolic Pathway of this compound

Based on known fatty acid metabolism pathways, this compound is likely to undergo β-oxidation, chain elongation, or be incorporated into complex lipids. The following diagram illustrates a potential metabolic pathway.

Metabolic Pathway of this compound Potential Metabolic Pathways of this compound cluster_0 Mitochondrial β-Oxidation cluster_1 Peroxisomal Oxidation / Chain Shortening cluster_2 Incorporation into Complex Lipids M0 This compound M1 3-Keto-10-hydroxyundecanoyl-CoA M0->M1 Acyl-CoA Dehydrogenase M2 8-Hydroxyoctanoyl-CoA M1->M2 Thiolase M3 Acetyl-CoA M2->M3 Further β-Oxidation Cycles M4 TCA Cycle M3->M4 P0 This compound P1 Chain-shortened Acyl-CoAs P0->P1 Peroxisomal Enzymes L0 This compound L1 Triglycerides L0->L1 L2 Phospholipids L0->L2 L3 Cholesteryl Esters L0->L3

Caption: Potential metabolic pathways for this compound.

Experimental Protocols

This protocol describes a general procedure for tracing the metabolism of ¹³C-labeled this compound in cultured cells.

  • Cell Culture: Plate cells in 6-well plates and grow to desired confluency.

  • Labeling Medium Preparation: Prepare the cell culture medium containing the desired concentration of U-¹³C-10-Hydroxyundecanoyl-CoA complexed with fatty-acid-free bovine serum albumin (BSA).

  • Isotopic Labeling: Remove the standard culture medium and replace it with the labeling medium. Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify ¹³C-labeled metabolites.[4]

This protocol provides a general framework for an in vivo study using a stable isotope tracer.

  • Animal Acclimation: Acclimate animals (e.g., mice) to the experimental conditions.

  • Tracer Administration: Administer the isotopically labeled fatty acid (e.g., U-¹³C-10-Hydroxyundecanoic acid) via oral gavage or intravenous infusion.[6][8]

  • Sample Collection: Collect blood samples at various time points post-administration. At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart).

  • Metabolite Extraction:

    • Plasma: Process blood to obtain plasma.[8]

    • Tissues: Homogenize tissues in an appropriate solvent (e.g., methanol/chloroform/water) to extract lipids and polar metabolites.

  • Sample Analysis: Analyze the plasma and tissue extracts by MS to determine the enrichment of the isotope in various metabolites.[8]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an isotopic labeling study.

Experimental Workflow General Workflow for Isotopic Labeling Studies A Experimental Design (Select Tracer and Model System) B Isotope Labeled Compound Administration (In Vitro or In Vivo) A->B C Sample Collection (Cells, Plasma, Tissues) B->C D Metabolite Extraction C->D E Mass Spectrometry Analysis (LC-MS or GC-MS) D->E F Data Analysis and Metabolic Flux Calculation E->F G Pathway Interpretation F->G

Caption: A generalized workflow for metabolic tracing studies.

Data Presentation

Quantitative data from isotopic labeling experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Isotopic Enrichment in Key Metabolites after ¹³C-10-Hydroxyundecanoyl-CoA Administration

MetaboliteIsotopic Enrichment (Atom % Excess) - ControlIsotopic Enrichment (Atom % Excess) - TreatmentFold Change
Citrate (M+2) 1.5 ± 0.23.8 ± 0.42.5
Succinate (M+2) 0.8 ± 0.12.1 ± 0.32.6
Palmitate (from elongation) 0.5 ± 0.051.2 ± 0.12.4
Triglyceride Pool 2.1 ± 0.35.5 ± 0.62.6

Note: The data presented in this table is purely illustrative and would need to be generated from actual experiments.

Conclusion

While specific studies on the metabolism of this compound using isotopic labeling are limited, the principles and protocols established for other fatty acids provide a robust framework for future research. By employing stable isotope tracers such as ¹³C or ²H-labeled this compound, researchers can gain valuable insights into its metabolic fate, including its catabolic breakdown through β-oxidation and its anabolic incorporation into complex lipids. Such studies are crucial for understanding the physiological roles of this molecule and for the development of new therapeutic strategies targeting fatty acid metabolism.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 10-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Important Disclaimer: A specific Safety Data Sheet (SDS) or dedicated disposal protocol for 10-Hydroxyundecanoyl-CoA is not publicly available. The following guidance is synthesized from established best practices for laboratory chemical waste management and safety information for structurally similar compounds. It is imperative to consult your institution's Environmental Health & Safety (EH&S) department for specific directives and to ensure full compliance with all local, state, and federal regulations.

This document provides crucial safety, handling, and logistical information for the proper disposal of this compound, designed for an audience of researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

Comprehensive quantitative data for this compound is not available. The following table presents reference data from closely related isomers and similar fatty acid derivatives. Given the absence of specific toxicity information, this compound must be handled as a substance with unknown but potential hazards.

PropertyValueSource/Note
Molecular Formula C₃₂H₅₆N₇O₁₈P₃S[1] (Data for the related isomer, 9-Hydroxyundecanoyl-CoA)
Molecular Weight 951.81 g/mol [1] (Data for the related isomer, 9-Hydroxyundecanoyl-CoA)
Physical State Solid (Assumed)Based on the typical state of similar long-chain acyl-CoAs and fatty acids.
Melting Point 75 - 77 °C / 167 - 170.6 °F[2] (Data for 10-Hydroxydecanoic acid, a related but distinct compound)
Solubility No specific data available.Long-chain acyl-CoAs are known to form micelles in aqueous solutions[2].
Toxicity No data available.Handle with caution as the toxicological properties have not been determined.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe and compliant disposal of waste containing this compound.

1. Hazard Assessment and Personal Protective Equipment (PPE)

  • Hazard Evaluation: Due to the lack of specific data, treat this compound as a potentially hazardous substance. Assume it may cause skin and eye irritation and could be harmful if inhaled or ingested.

  • Required PPE: Always wear standard laboratory personal protective equipment[2]:

    • Chemical safety goggles or a face shield as described by OSHA regulations.[2]

    • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

    • A lab coat or other protective clothing.[2]

2. Waste Segregation

  • Isolate the Waste: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong acids, bases, or oxidizers[3].

  • Solid Waste: If the waste is in solid form (e.g., residual powder, contaminated weigh paper, pipette tips, or other labware), it must be collected as solid chemical waste. When handling, avoid the formation of dust[2].

  • Liquid Waste: If the waste is dissolved in a solvent or buffer, collect it as liquid chemical waste. Maintain separate waste streams for aqueous and non-aqueous solutions. Never mix chlorinated and non-chlorinated solvents[4].

3. Containerization

  • Use Compatible Containers: All hazardous waste must be stored in containers made of a compatible material that will not react with, absorb, or be degraded by the waste[3]. The container must be in good condition and have a secure, screw-top cap to prevent leaks or ruptures[3][5]. Plastic containers are often preferred[5].

  • Keep Containers Sealed: Waste containers must remain tightly closed at all times unless waste is actively being added[5].

  • Provide Headspace: Do not fill containers to the brim. Always leave at least one inch of headspace to accommodate potential expansion of the contents[3].

4. Waste Labeling

  • Label Promptly: A hazardous waste label must be affixed to the container as soon as the first drop of waste is added.

  • Complete Information Required: The label must be filled out clearly and completely, including the following information[3]:

    • The explicit words "Hazardous Waste ".

    • The full chemical name: "This compound ". For mixtures, list all constituents and their estimated percentages. Do not use chemical formulas or abbreviations.

    • A clear indication of the associated hazards (e.g., "Caution: Toxicity Unknown," "Irritant").

    • The date when waste was first added to the container.

5. Storage in a Satellite Accumulation Area (SAA)

  • Use a Designated SAA: Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA)[3][5].

  • SAA Location and Conditions: The SAA must be located at or near the point of waste generation and be under the control of laboratory personnel[5]. This can be a specially marked area on a benchtop, in a fume hood, or a dedicated cabinet.

  • Segregate Incompatibles: Within the SAA, ensure that incompatible waste types are stored separately to prevent dangerous reactions[3].

6. Final Disposal

  • Professional Disposal Required: It is illegal and environmentally irresponsible to dispose of this chemical down the drain or in the standard trash[4].

  • Arrange for EH&S Collection: Once the waste container is full, or after a designated accumulation time (check your institution's policy, often up to one year), you must contact your facility's Environmental Health & Safety (EH&S) department to schedule a waste pickup[3][5].

  • Anticipated Disposal Method: The standard and accepted disposal method for this type of non-halogenated organic compound is high-temperature incineration at a licensed hazardous waste treatment facility.

Disposal Workflow Diagram

The diagram below provides a clear, visual representation of the procedural steps required for the safe and compliant disposal of this compound.

DisposalWorkflow start Start: Waste Generation ppe Step 1: Assess Hazards & Wear Full PPE start->ppe segregate Step 2: Segregate Waste Stream (Solid/Liquid, No Mixing) ppe->segregate container Step 3: Use Properly Labeled & Sealed Waste Container segregate->container storage Step 4: Store in Designated Satellite Accumulation Area (SAA) container->storage pickup Step 5: Contact EH&S for Waste Pickup and Final Disposal storage->pickup end_node End: Compliant Disposal pickup->end_node

Caption: A step-by-step workflow for the safe disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.